molecular formula C19H36N2O5 B15562810 Lipoxamycin CAS No. 11075-86-8

Lipoxamycin

Cat. No.: B15562810
CAS No.: 11075-86-8
M. Wt: 372.5 g/mol
InChI Key: ILLOYMPJYAVZKU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipoxamycin is an amino acid amide.
RN given refers to sulfate salt (2:1);  structure

Properties

IUPAC Name

(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O5/c1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22/h15,18,22,26H,3-14,20H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLOYMPJYAVZKU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911842
Record name N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32886-15-0, 11075-86-8
Record name Lipoxamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Lipoxamycin: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin is a naturally occurring antifungal agent that exhibits potent inhibitory activity against serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and biological properties of this compound. Detailed experimental protocols for assessing its inhibitory effect on SPT and its antifungal efficacy are presented, alongside a visualization of its mechanism of action within the sphingolipid metabolic pathway.

Chemical Structure and Properties

This compound is characterized by a hydroxamic acid functional group and a long aliphatic chain. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₃₆N₂O₅[1]
Molecular Weight 372.50 g/mol [1]
IUPAC Name (2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide[2]
CAS Number 32886-15-0[1]
SMILES CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C@H(CO)N)O[2]
InChI Key ILLOYMPJYAVZKU-SFHVURJKSA-N

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the potent inhibition of serine palmitoyltransferase (SPT). SPT catalyzes the initial and rate-limiting step in the de novo biosynthesis of sphingolipids by condensing L-serine and palmitoyl-CoA. By inhibiting this enzyme, this compound disrupts the production of essential sphingolipids, which are critical components of fungal cell membranes and are involved in various cellular signaling processes. This disruption of sphingolipid homeostasis leads to its antifungal effects.

Quantitative Biological Data
ParameterOrganism/EnzymeValue
IC₅₀ (SPT Inhibition) Saccharomyces cerevisiae21 nM
MIC Candida albicans0.25 - 16 µg/mL
MIC Cryptococcus neoformans0.25 - 0.5 µg/mL
MIC Saccharomyces cerevisiae16 µg/mL

Experimental Protocols

Serine Palmitoyltransferase (SPT) Inhibition Assay (Radiolabeled Method)

This protocol is adapted from established methods for measuring SPT activity by monitoring the incorporation of radiolabeled L-serine.

Materials:

  • Enzyme source (e.g., microsomal fraction or purified SPT)

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, 20 µM Pyridoxal 5'-phosphate (PLP)

  • Substrate Mix: 2 mM L-serine, 100 µM palmitoyl-CoA, and 2 µCi [³H]L-serine

  • Stop Solution: Alkaline methanol (B129727) (e.g., Methanol:1M KOH, 9:1 v/v)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare the enzyme solution in Assay Buffer.

  • In a microcentrifuge tube, add the enzyme preparation.

  • Add varying concentrations of this compound (or vehicle control) to the tubes and pre-incubate on ice for 40 minutes.

  • Initiate the reaction by adding the Substrate Mix to each tube.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction by adding the Stop Solution.

  • Extract the radiolabeled sphingolipid products using an appropriate organic solvent extraction method.

  • Quantify the amount of incorporated [³H]L-serine by liquid scintillation counting.

  • Calculate the percentage of SPT inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.

Materials:

  • Fungal isolate (e.g., Candida albicans, Cryptococcus neoformans)

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates

  • Sterile saline or water

  • Spectrophotometer or hemocytometer

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar (B569324) medium and incubate to obtain fresh colonies.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted this compound. Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Lipoxamycin_Mechanism_of_Action cluster_pathway De Novo Sphingolipid Biosynthesis cluster_inhibitor Inhibition Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Ceramide Ceramide Sphinganine->Ceramide CerS ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids ... SPT->Ketosphinganine Serine Palmitoyltransferase (SPT) This compound This compound This compound->SPT

Caption: Mechanism of action of this compound in the de novo sphingolipid biosynthesis pathway.

Experimental_Workflow cluster_spt SPT Inhibition Assay cluster_antifungal Antifungal Susceptibility Assay EnzymePrep Prepare Enzyme (microsomes/purified SPT) InhibitorInc Pre-incubate with This compound EnzymePrep->InhibitorInc ReactionStart Add Radiolabeled Substrate Mix InhibitorInc->ReactionStart Incubation Incubate at 37°C ReactionStart->Incubation ReactionStop Stop Reaction Incubation->ReactionStop Extraction Extract Lipids ReactionStop->Extraction Quantification Quantify Radioactivity Extraction->Quantification IC50 Determine IC₅₀ Quantification->IC50 InoculumPrep Prepare Fungal Inoculum Inoculation Inoculate Microplate InoculumPrep->Inoculation DrugDilution Serially Dilute This compound DrugDilution->Inoculation PlateIncubation Incubate Plate Inoculation->PlateIncubation MICDet Determine MIC PlateIncubation->MICDet

Caption: Experimental workflow for assessing the biological activity of this compound.

References

The Biological Activity of Lipoxamycin Against Pathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin, a naturally occurring antifungal agent, demonstrates significant biological activity against a range of pathogenic fungi. Its primary mechanism of action involves the potent and specific inhibition of serine palmitoyltransferase (SPT), a key enzyme in the fungal sphingolipid biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death. This technical guide provides a comprehensive overview of the antifungal properties of this compound, including its mechanism of action, quantitative activity data, and detailed experimental protocols for its evaluation.

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The limited arsenal (B13267) of effective antifungal drugs and the emergence of resistant strains necessitate the discovery and development of novel therapeutic agents with unique mechanisms of action. This compound, an antibiotic produced by Streptomyces virginiae var. lipoxae, has been identified as a promising antifungal compound. This document outlines the current understanding of this compound's biological activity, with a focus on its potential for therapeutic development.

Mechanism of Action: Targeting Sphingolipid Biosynthesis

This compound exerts its antifungal effect by inhibiting serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. Sphingolipids are essential components of fungal cell membranes, playing crucial roles in maintaining membrane structure, fluidity, and signaling functions.

By inhibiting SPT, this compound disrupts the production of downstream sphingolipids, such as ceramides (B1148491) and complex sphingolipids. This disruption leads to a cascade of detrimental effects on the fungal cell, including:

  • Altered Cell Membrane Permeability: The depletion of essential sphingolipids compromises the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

  • Defective Cell Wall Synthesis: The proper functioning of membrane-associated enzymes involved in cell wall synthesis is dependent on the surrounding lipid environment. Disruption of sphingolipid homeostasis can indirectly impair cell wall integrity.

  • Inhibition of Virulence Factors: Sphingolipids are often involved in fungal virulence and pathogenicity. By targeting their synthesis, this compound may also attenuate the ability of fungi to cause disease.

The specific inhibition of the fungal sphingolipid pathway makes this compound a targeted antifungal agent with a distinct mechanism of action compared to currently available drugs that target ergosterol (B1671047) synthesis or the cell wall.

Signaling Pathway of this compound's Action

The following diagram illustrates the point of intervention of this compound in the fungal sphingolipid biosynthesis pathway.

Sphingolipid_Pathway Fungal Sphingolipid Biosynthesis Pathway Inhibition by this compound cluster_substrates Substrates cluster_products Sphingolipid Intermediates & Products Palmitoyl-CoA Palmitoyl-CoA Serine Palmitoyltransferase (SPT) Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->Serine Palmitoyltransferase (SPT) L-Serine L-Serine L-Serine->Serine Palmitoyltransferase (SPT) 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids This compound This compound This compound->Serine Palmitoyltransferase (SPT) Inhibition Serine Palmitoyltransferase (SPT)->3-Ketodihydrosphingosine

Caption: Inhibition of Serine Palmitoyltransferase by this compound.

Quantitative Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against various pathogenic fungi. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueOrganism/EnzymeReference
IC50 21 nMSerine Palmitoyltransferase (Fungal)[1]
MIC Range (µg/mL) 0.25 - 16Candida species[1]
Susceptibility HighCryptococcus neoformans[1]

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific fungal isolate.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5-2.5 x 103 cells/mL for Candida spp.)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Drug Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control for sterility.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.

    • The endpoint can be read visually or with a microplate reader at a specific wavelength (e.g., 530 nm).

Experimental Workflow: MIC Determination

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Plate with Fungal Suspension B->D C Culture and Standardize Fungal Inoculum C->D E Incubate at 35°C for 24-48 hours D->E F Read MIC Endpoint (Visually or Spectrophotometrically) E->F

Caption: Standard workflow for determining the MIC of an antifungal agent.

Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol describes a general method for measuring the inhibition of fungal SPT activity by this compound.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of serine palmitoyltransferase.

Materials:

  • Fungal cell lysate or purified fungal SPT enzyme

  • This compound at various concentrations

  • Substrates: L-serine and Palmitoyl-CoA

  • Radioactively labeled substrate (e.g., [3H]L-serine)

  • Reaction buffer (e.g., HEPES buffer, pH 7.5, containing pyridoxal-5'-phosphate)

  • Scintillation fluid and scintillation counter

  • Organic solvent for lipid extraction (e.g., chloroform/methanol mixture)

Procedure:

  • Enzyme Preparation:

    • Prepare a crude cell lysate from a fungal culture known to express SPT or use a purified preparation of the enzyme.

  • Reaction Setup:

    • In microcentrifuge tubes, combine the fungal enzyme preparation with the reaction buffer.

    • Add varying concentrations of this compound to the tubes. Include a control with no inhibitor.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the substrates, including the radiolabeled L-serine and palmitoyl-CoA.

  • Incubation:

    • Incubate the reaction mixtures at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding an organic solvent mixture to extract the lipid products.

    • Centrifuge to separate the aqueous and organic phases. The radiolabeled sphingolipid product will be in the organic phase.

  • Quantification:

    • Transfer an aliquot of the organic phase to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of SPT inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow: SPT Inhibition Assay

SPT_Inhibition_Workflow Workflow for Serine Palmitoyltransferase (SPT) Inhibition Assay A Prepare Fungal SPT Enzyme/Lysate B Set up Reactions with Varying this compound Concentrations A->B C Add Substrates (L-Serine, Palmitoyl-CoA, [3H]L-Serine) B->C D Incubate at 37°C C->D E Terminate Reaction and Extract Lipids D->E F Measure Radioactivity of Product E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for assessing the inhibitory activity of a compound against SPT.

In Vivo Efficacy

Currently, there is limited publicly available data on the in vivo efficacy of this compound in animal models of fungal infections. Further research is required to evaluate its therapeutic potential in a physiological setting.

Conclusion

This compound is a potent inhibitor of fungal serine palmitoyltransferase, demonstrating promising in vitro activity against pathogenic fungi, particularly Candida species and Cryptococcus neoformans. Its unique mechanism of action, targeting the essential sphingolipid biosynthesis pathway, makes it an attractive candidate for further drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antifungal agents. Future studies should focus on expanding the in vitro susceptibility testing to a broader range of clinical isolates and on conducting in vivo efficacy and toxicity studies to fully assess its therapeutic potential.

References

Lipoxamycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal agent Lipoxamycin (B1675562), focusing on its chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical and Biological Properties of this compound

This compound is a potent antifungal antibiotic with a well-defined mechanism of action.[1] Its chemical and biological characteristics are summarized below.

Table 1: Chemical Properties of this compound
PropertyValueSource
CAS Number 32886-15-0[2][3]
Molecular Formula C19H36N2O5[2][3]
Molecular Weight 372.50 g/mol [2][3]
Solubility Slightly soluble in chloroform (B151607) and methanol.[4]
IUPAC Name 2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide[3]
Table 2: Biological Activity of this compound
ParameterOrganism/EnzymeValueSource
IC50 Serine Palmitoyltransferase (SPT)21 nM[1][2][5]
MIC Candida species0.25-16 µg/mL[1]
MIC Cryptococcus neoformans0.25-0.5 µg/mL[4]

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

This compound exerts its antifungal effect by potently inhibiting serine palmitoyltransferase (SPT).[1][6] SPT is a key enzyme in the sphingolipid biosynthesis pathway, catalyzing the initial and rate-limiting step: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[7][8] By blocking this crucial step, this compound disrupts the production of essential sphingolipids, leading to fungal cell death.

The following diagram illustrates the sphingolipid biosynthesis pathway and the inhibitory action of this compound.

Lipoxamycin_Mechanism_of_Action cluster_pathway Sphingolipid Biosynthesis Pathway cluster_inhibition Inhibition L-serine L-serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine L-serine->3-Ketodihydrosphingosine Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Sphingolipids Sphingolipids 3-Ketodihydrosphingosine->Sphingolipids Further Enzymatic Steps This compound This compound This compound->L-serine Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against SPT.

Objective: To quantify the in vitro inhibition of serine palmitoyltransferase by this compound.

Materials:

  • Purified or recombinant serine palmitoyltransferase (from a relevant organism, e.g., Saccharomyces cerevisiae or human).

  • L-[³H]-serine (radiolabeled substrate).

  • Palmitoyl-CoA (substrate).

  • Pyridoxal (B1214274) 5'-phosphate (cofactor).

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, containing 5 mM DTT).

  • This compound stock solution (in a suitable solvent, e.g., DMSO).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

  • Microcentrifuge tubes.

  • Organic solvent for extraction (e.g., chloroform:methanol mixture).

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, pyridoxal 5'-phosphate, and varying concentrations of this compound (or vehicle control).

  • Enzyme Addition: Add the serine palmitoyltransferase enzyme to each tube and pre-incubate for a defined period (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding a mixture of L-[³H]-serine and palmitoyl-CoA.

  • Incubation: Incubate the reaction mixtures for a specific time (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent mixture. This step also serves to extract the lipid products.

  • Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The radiolabeled lipid product will be in the organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of SPT inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast pathogens like Candida and Cryptococcus.[9][10][11][12][13]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific fungal strain.

Materials:

  • Fungal isolate (e.g., Candida albicans, Cryptococcus neoformans).

  • Standardized growth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS).

  • This compound stock solution.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Incubator.

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in sterile saline or PBS, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density.[10]

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the growth medium directly in the 96-well microtiter plate.

  • Inoculation: Inoculate each well (except for a sterility control) with the prepared fungal suspension to achieve a final standardized cell concentration.

  • Controls: Include a positive control well (fungus and medium, no drug) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for Candida, 48-72 hours for Cryptococcus).[12][14]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the positive control. This can be assessed visually or by using a microplate reader to measure optical density.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the discovery and characterization of a novel antifungal agent like this compound.

Antifungal_Discovery_Workflow Natural_Product_Screening Natural Product Screening Hit_Identification Hit Identification (e.g., this compound) Natural_Product_Screening->Hit_Identification Primary_Antifungal_Assay Primary Antifungal Assay (e.g., MIC determination) Hit_Identification->Primary_Antifungal_Assay Mechanism_of_Action_Studies Mechanism of Action Studies Primary_Antifungal_Assay->Mechanism_of_Action_Studies Target_Identification Target Identification (e.g., Serine Palmitoyltransferase) Mechanism_of_Action_Studies->Target_Identification Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., SPT IC50 determination) Target_Identification->Enzyme_Inhibition_Assay Lead_Optimization Lead Optimization Enzyme_Inhibition_Assay->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A logical workflow for antifungal drug discovery.

References

Understanding the Antifungal Spectrum of Lipoxamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of Lipoxamycin, a potent inhibitor of sphingolipid biosynthesis. The document details its mechanism of action, summarizes its in vitro activity against a range of fungal pathogens, and outlines the standardized experimental protocols for determining its antifungal spectrum.

Introduction

This compound is an antifungal antibiotic that has been identified as a potent inhibitor of serine palmitoyltransferase (SPT), a key enzyme in the sphingolipid biosynthesis pathway.[1][2] Sphingolipids are essential components of fungal cell membranes, playing crucial roles in maintaining cell integrity, signaling, and stress responses. By targeting SPT, this compound disrupts the production of these vital lipids, leading to fungal cell death. This guide explores the breadth of this compound's antifungal activity and the methodologies used to quantify it.

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

The primary antifungal mechanism of this compound is the inhibition of serine palmitoyltransferase (SPT).[1][2] SPT catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[2][3][4] Inhibition of this enzyme depletes the fungal cell of essential sphingolipids, such as ceramides (B1148491) and complex sphingolipids, which are critical for the structure and function of the plasma membrane.[3][5]

Below is a diagram illustrating the fungal sphingolipid biosynthesis pathway and the point of inhibition by this compound.

Sphingolipid_Biosynthesis_Inhibition Fungal Sphingolipid Biosynthesis Pathway and Inhibition by this compound cluster_pathway De Novo Sphingolipid Synthesis cluster_inhibition Inhibition L-serine L-serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine L-serine->3-Ketodihydrosphingosine Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-Keto-sphinganine reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide synthase Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide Dihydroceramide hydroxylase/desaturase Complex_Sphingolipids Complex Sphingolipids (e.g., Inositol phosphorylceramide) Phytoceramide->Complex_Sphingolipids IPC synthase This compound This compound This compound->3-Ketodihydrosphingosine Inhibits SPT

Caption: Fungal Sphingolipid Biosynthesis Pathway and Inhibition by this compound.

Antifungal Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against various pathogenic fungi. Its efficacy is most pronounced against yeasts such as Candida and Cryptococcus species. The following table summarizes the available quantitative data on the in vitro antifungal activity of this compound, primarily presented as Minimum Inhibitory Concentration (MIC) values.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida species0.25 - 16[1]
Cryptococcus neoformans-Most sensitive organism[1]

Note: More detailed species-specific MIC data from the primary literature (Mandala et al., 1994) was not accessible for inclusion in this guide. The provided range for Candida species represents a general summary.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the in vitro antifungal activity of this compound is performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a widely accepted reference for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Method (Based on CLSI M27 for Yeasts)

This method involves the preparation of serial dilutions of the antifungal agent in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the fungal isolate.

1. Preparation of Antifungal Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

2. Preparation of Microtiter Plates:

  • Serial twofold dilutions of the this compound stock solution are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) directly in the 96-well plates.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

3. Inoculum Preparation:

  • The fungal isolate is grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

4. Inoculation and Incubation:

  • The prepared microtiter plates are inoculated with the standardized fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control well.

The following diagram illustrates the general workflow for determining the MIC of an antifungal agent using the broth microdilution method.

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C for 24-48 hours D->E F Visually or Spectrophotometrically Read Growth Inhibition E->F G Determine MIC F->G

Caption: Experimental Workflow for MIC Determination.

Conclusion

This compound exhibits a promising antifungal profile, particularly against pathogenic yeasts, through its targeted inhibition of serine palmitoyltransferase. Its specific mechanism of action makes it a valuable subject for further research and development in the quest for novel antifungal therapies. Standardization of susceptibility testing methodologies, such as the CLSI broth microdilution method, is crucial for the accurate and reproducible evaluation of its antifungal spectrum. Further studies are warranted to fully elucidate its activity against a broader range of filamentous fungi and to explore its potential in combination therapies.

References

Lipoxamycin: A Technical Guide to a Potent Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin (B1675562), a natural product isolated from Streptomyces virginiae var lipoxae, is a potent antifungal antibiotic. Its primary mechanism of action is the inhibition of serine palmitoyltransferase (SPT), a key enzyme in the sphingolipid biosynthesis pathway, with an impressive IC50 of 21 nM.[1] This targeted action disrupts the fungal cell membrane integrity, leading to growth inhibition and cell death. This compound exhibits significant in vitro activity against a range of pathogenic fungi, particularly Candida species and Cryptococcus neoformans. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its mechanism of action, biological activity, and what is known about its production. However, it is important to note that detailed information regarding its biosynthetic pathway, specific experimental protocols for its isolation and analysis, comprehensive in vivo efficacy data, and total synthesis is not extensively available in the public domain.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound, a hydroxamic acid-containing antibiotic, represents a promising candidate in this regard.[2] Its potent and specific inhibition of serine palmitoyltransferase distinguishes it from many currently available antifungal drugs, suggesting a lower potential for cross-resistance. This document serves as a technical resource for researchers and drug development professionals, summarizing the current state of knowledge on this compound and highlighting areas where further investigation is warranted.

Chemical Structure and Properties

The chemical structure of this compound was elucidated in 1971. It is characterized by a long alkyl chain and an amino-containing polar head group. The molecular formula is C19H36N2O5, and the molecular weight is 372.50 g/mol .[1]

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

This compound's primary antifungal activity stems from its potent inhibition of serine palmitoyltransferase (SPT). SPT is a crucial enzyme that catalyzes the first committed step in the de novo biosynthesis of sphingolipids, the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Sphingolipids are essential components of eukaryotic cell membranes, playing critical roles in signal transduction, cell-cell recognition, and maintaining membrane integrity.

By inhibiting SPT, this compound disrupts the production of downstream sphingolipids, leading to a cascade of detrimental effects on the fungal cell, ultimately resulting in growth inhibition and cell death. The potent inhibitory activity of this compound is highlighted by its half-maximal inhibitory concentration (IC50) of 21 nM against SPT.[1]

Below is a diagram illustrating the mechanism of action of this compound.

Lipoxamycin_Mechanism_of_Action cluster_pathway Sphingolipid Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Effects L-Serine L-Serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine L-Serine->3-Ketodihydrosphingosine Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Downstream Sphingolipids Downstream Sphingolipids 3-Ketodihydrosphingosine->Downstream Sphingolipids Further enzymatic steps Disrupted Membrane Integrity Disrupted Membrane Integrity This compound This compound This compound->Inhibition Growth Inhibition Growth Inhibition Disrupted Membrane Integrity->Growth Inhibition Cell Death Cell Death Growth Inhibition->Cell Death

Mechanism of Action of this compound.

Biological Activity

In Vitro Antifungal Activity

This compound has demonstrated a broad spectrum of in vitro activity against various pathogenic fungi. It is particularly effective against Candida species and Cryptococcus neoformans. The reported Minimum Inhibitory Concentration (MIC) values for this compound against a panel of human pathogenic fungi range from 0.25 to 16 µg/mL.[1] Cryptococcus neoformans has been identified as one of the most susceptible organisms.[1]

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC Range (µg/mL)
Candida species0.25 - 16
Cryptococcus neoformans0.25 - 16

Note: This table represents a summary of reported MIC ranges. More comprehensive data against a wider variety of fungal isolates is needed for a complete understanding of its antifungal spectrum.

In Vivo Efficacy

Detailed in vivo efficacy studies for this compound are not widely available in the published literature. While its potent in vitro activity suggests potential for in vivo efficacy, further studies are required to determine its pharmacokinetic and pharmacodynamic properties, as well as its effectiveness in animal models of fungal infections.

Toxicity

Preliminary studies have indicated that this compound is highly toxic in mice when administered subcutaneously or topically.[1] This toxicity may be mechanism-based, as serine palmitoyltransferase is also an essential enzyme in mammalian cells.[1] This highlights a significant challenge for the therapeutic development of this compound and underscores the need for strategies to improve its therapeutic index, such as the development of derivatives with greater selectivity for fungal SPT or the use of targeted drug delivery systems.

Production and Purification

This compound is a natural product produced by the fermentation of Streptomyces virginiae var lipoxae.[1] While a detailed, step-by-step protocol for the industrial-scale production and purification of this compound is not publicly available, a general workflow can be inferred from standard practices for the isolation of secondary metabolites from Streptomyces.

The following diagram outlines a conceptual workflow for the production and purification of this compound.

Lipoxamycin_Production_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation Fermentation_Process Fermentation of S. virginiae var lipoxae Inoculation->Fermentation_Process Harvest Harvest Fermentation_Process->Harvest Cell_Separation Separation of Biomass and Supernatant Harvest->Cell_Separation Solvent_Extraction Solvent Extraction of Supernatant Cell_Separation->Solvent_Extraction Concentration Concentration of Crude Extract Solvent_Extraction->Concentration Chromatography Column Chromatography (e.g., Silica Gel, Ion Exchange) Concentration->Chromatography Fraction_Collection Fraction Collection and Bioassay Chromatography->Fraction_Collection HPLC High-Performance Liquid Chromatography (HPLC) Fraction_Collection->HPLC Crystallization Crystallization of Pure this compound HPLC->Crystallization

Conceptual Workflow for this compound Production.

Biosynthesis

The biosynthetic pathway of this compound has not yet been elucidated. While the producing organism, Streptomyces virginiae, is known to possess complex biosynthetic gene clusters for other secondary metabolites like virginiamycin, the specific genes and enzymes responsible for this compound biosynthesis remain to be identified. The elucidation of this pathway would be a critical step towards understanding its regulation and could open avenues for biosynthetic engineering to produce novel analogs with improved therapeutic properties.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various fungal strains would typically be determined using a broth microdilution method according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Serine Palmitoyltransferase (SPT) Inhibition Assay

The IC50 of this compound against SPT is determined by measuring the enzymatic activity of SPT in the presence of varying concentrations of the inhibitor.

General Protocol:

  • Preparation of SPT Enzyme: A source of SPT is required, which could be a purified recombinant enzyme or a microsomal fraction from a suitable cell line (e.g., yeast or mammalian cells).

  • Reaction Mixture: The assay is performed in a reaction buffer containing the SPT enzyme, the substrates L-serine and palmitoyl-CoA, and the cofactor pyridoxal (B1214274) 5'-phosphate.

  • Inhibition Assay: Varying concentrations of this compound are pre-incubated with the enzyme before the addition of the substrates.

  • Detection of Product Formation: The formation of the product, 3-ketodihydrosphingosine, is measured. This can be achieved using various methods, such as the incorporation of radiolabeled L-serine or by chromatographic techniques (e.g., HPLC).

  • Calculation of IC50: The IC50 value is calculated by plotting the percentage of SPT inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The development of a synthetic route would be highly valuable, as it would allow for the production of larger quantities of the compound for further biological evaluation and would also enable the synthesis of structural analogs to explore structure-activity relationships and potentially identify derivatives with improved efficacy and reduced toxicity.

Future Perspectives and Conclusion

This compound remains a compelling natural product with significant potential as an antifungal agent due to its potent and specific mechanism of action. However, several key areas require further research to fully realize its therapeutic potential. The elucidation of its biosynthetic pathway is a high-priority research goal, as it could enable the production of novel analogs through biosynthetic engineering. Furthermore, the development of a total synthesis would be instrumental for structure-activity relationship studies and for generating sufficient material for preclinical and clinical development.

Addressing the issue of its toxicity is paramount. Future research should focus on strategies to improve the therapeutic index of this compound, such as the design of more selective inhibitors or the use of targeted drug delivery systems. Comprehensive in vivo studies are also critically needed to evaluate its efficacy, pharmacokinetics, and safety in relevant animal models of fungal disease.

References

The Pivotal Role of the Long Alkyl Chain in Lipoxamycin's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin (B1675562), a naturally occurring antifungal antibiotic, has garnered significant interest within the scientific community for its potent inhibitory activity against serine palmitoyltransferase (SPT), a key enzyme in the sphingolipid biosynthesis pathway.[1][2][3][4] This inhibition disrupts the fungal cell membrane integrity, leading to its antifungal effects. A defining structural feature of this compound is its long alkyl chain, which plays a crucial, multifaceted role in its biological activity. This technical guide provides an in-depth analysis of the function of this lipophilic tail, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Structure of this compound

This compound possesses a unique structure characterized by a polar head group containing a hydroxamic acid and an amino alcohol moiety, and a long, nonpolar alkyl chain. This amphipathic nature is central to its mechanism of action.

Quantitative Analysis of this compound's Bioactivity

The biological efficacy of this compound has been quantified through various in vitro studies. The following table summarizes the key inhibitory concentrations against its molecular target and various fungal pathogens.

ParameterValueOrganism/EnzymeReference(s)
IC₅₀ (SPT Inhibition) 21 nMSerine Palmitoyltransferase[2][3]
MIC 0.25-16 µg/mLCandida species[2][3]
MIC 0.25-0.5 µg/mLCryptococcus neoformans[2][3]

IC₅₀: Half maximal inhibitory concentration. MIC: Minimum Inhibitory Concentration.

The Role of the Long Alkyl Chain: A Structure-Activity Relationship (SAR) Perspective

Direct structure-activity relationship (SAR) studies on this compound analogs with modified alkyl chains are not extensively available in the public domain. However, valuable insights can be gleaned from studies on the closely related sphingofungins, which also possess a long alkyl chain and inhibit SPT.

Research on sphingofungin analogs has demonstrated that modifications to the alkyl chain, such as the degree of saturation, significantly impact SPT inhibition and antifungal activity. For instance, the introduction of double bonds (desaturation) in the polyketide tail of sphingofungins has been shown to increase their inhibitory effect on SPT.[1][2] This suggests that the conformation and flexibility of the alkyl chain are critical for optimal binding to the enzyme's active site.

The lipophilicity conferred by the long alkyl chain is also crucial for the molecule's ability to traverse the fungal cell wall and membrane to reach its intracellular target, SPT.[1] The chain's length and structure likely influence the compound's overall solubility, membrane permeability, and interaction with the lipid bilayer.

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

This compound exerts its antifungal effect by inhibiting serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This pathway is essential for the production of complex sphingolipids, which are critical components of the fungal cell membrane, involved in maintaining its structural integrity and signaling functions.

The long alkyl chain of this compound is thought to mimic the natural substrate of SPT, palmitoyl-CoA, allowing it to bind to the enzyme's active site. This competitive inhibition prevents the condensation of serine and palmitoyl-CoA, thereby halting the production of 3-ketodihydrosphingosine, the precursor to all sphingolipids.

Sphingolipid_Biosynthesis_Inhibition cluster_pathway Sphingolipid Biosynthesis Pathway cluster_inhibition Inhibition by this compound Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT 3_KDS 3-Ketodihydrosphingosine Sphinganine Sphinganine 3_KDS->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Acylation Ceramide Ceramide Dihydroceramide->Ceramide Desaturation Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids SPT->3_KDS Condensation This compound This compound This compound->SPT Inhibition SPT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - SPT Enzyme - L-Serine - Palmitoyl-CoA - this compound Dilutions - Assay Buffer Add_Components Add to 96-well plate: - Assay Buffer - SPT Enzyme - L-Serine - this compound Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Initiate_Reaction Initiate with Palmitoyl-CoA Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

References

Preliminary In Vivo Toxicity of Lipoxamycin in Mice: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin, an antifungal antibiotic, has demonstrated potent inhibitory activity against serine palmitoyltransferase (SPT). SPT is a critical enzyme in the sphingolipid biosynthesis pathway, essential for mammalian cell function. This central role in cellular biology suggests that while this compound holds therapeutic promise, it may also present significant toxicity. This technical guide synthesizes the available preliminary in vivo toxicity data for this compound in murine models, outlines relevant experimental protocols, and illustrates the underlying mechanism of its toxic effects.

Mechanism of Toxicity: Inhibition of Serine Palmitoyltransferase

This compound's toxicity is intrinsically linked to its mechanism of action as a potent inhibitor of serine palmitoyltransferase. SPT catalyzes the initial and rate-limiting step in the de novo synthesis of sphingolipids, a class of lipids vital for cell structure, signaling, and survival. By inhibiting SPT, this compound disrupts the production of essential sphingolipids, leading to cellular dysfunction and, ultimately, cell death. This mechanism-based toxicity is not specific to fungal cells and affects mammalian cells, which explains the observed high toxicity in mice.[1]

Signaling Pathway

cluster_0 This compound This compound SPT Serine Palmitoyltransferase (SPT) This compound->SPT Inhibits Sphingolipid_Biosynthesis De Novo Sphingolipid Biosynthesis SPT->Sphingolipid_Biosynthesis Catalyzes Cellular_Dysfunction Cellular Dysfunction Sphingolipid_Biosynthesis->Cellular_Dysfunction Disruption leads to Toxicity In Vivo Toxicity Cellular_Dysfunction->Toxicity

Caption: Mechanism of this compound-induced toxicity.

In Vivo Toxicity Data

Experimental Protocols

While specific protocols for in vivo toxicity studies of this compound are not detailed in the available literature, a generalized experimental workflow for acute toxicity testing in mice can be outlined based on standard methodologies.

Generalized Acute Toxicity Study Workflow

cluster_workflow Acute Toxicity Experimental Workflow Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Dose_Preparation Dose Formulation Preparation (this compound in appropriate vehicle) Animal_Acclimatization->Dose_Preparation Animal_Grouping Randomization into Dose Groups (including vehicle control) Dose_Preparation->Animal_Grouping Dosing Administration (Subcutaneous or Topical) Animal_Grouping->Dosing Observation Clinical Observation (Mortality, morbidity, clinical signs) Dosing->Observation Data_Collection Data Collection (Body weight, food/water intake) Observation->Data_Collection Necropsy Gross Necropsy (at end of observation period) Data_Collection->Necropsy Histopathology Histopathology (of target organs) Necropsy->Histopathology

Caption: Generalized workflow for an acute toxicity study in mice.

Key Methodological Considerations:
  • Animal Model: Typically, healthy, young adult mice of a specific strain (e.g., BALB/c or C57BL/6) are used.

  • Housing and Husbandry: Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

  • Dose Formulation: this compound would be formulated in a suitable vehicle for either subcutaneous injection or topical application. The stability and homogeneity of the formulation should be confirmed.

  • Dose Groups: Multiple dose groups with a logarithmic dose progression are typically used to determine a dose-response relationship. A vehicle control group is essential.

  • Administration:

    • Subcutaneous: A specific volume of the formulation is injected under the skin, usually in the dorsal region.

    • Topical: A defined amount of the formulation is applied to a shaved area of the skin. The application site may be covered to prevent ingestion.

  • Observation Period: Animals are observed for a set period, often 14 days for acute toxicity studies, for signs of toxicity, morbidity, and mortality.

  • Endpoints:

    • Clinical Signs: Detailed observations of changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns.

    • Body Weight: Recorded prior to dosing and at regular intervals throughout the study.

    • Gross Necropsy: At the end of the study, all animals (including those that die prematurely) are subjected to a thorough gross pathological examination.

    • Histopathology: Microscopic examination of major organs and tissues is performed to identify any treatment-related changes.

Conclusion

The available information strongly indicates that this compound exhibits significant in vivo toxicity in mice, which is a direct consequence of its potent inhibition of the essential enzyme serine palmitoyltransferase. This mechanism-based toxicity underscores the need for careful dose-finding studies and thorough toxicological evaluation in any preclinical development program. While specific quantitative toxicity data and detailed experimental protocols for this compound are not publicly available, the general principles of acute toxicity testing in rodents provide a framework for how such studies would be conducted. Further research is required to establish a precise toxicological profile, including the determination of LD50 and NOAEL values, to inform the potential therapeutic window for this compound.

References

Methodological & Application

Application Notes: Lipoxamycin Serine Palmitoyltransferase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of lipoxamycin (B1675562) on serine palmitoyltransferase (SPT). SPT is the key enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the condensation of L-serine and palmitoyl-CoA.[1][2][3] Its inhibition is a critical area of research for the development of antifungal agents and potential therapeutics for other diseases. This compound is a potent SPT inhibitor with an IC50 of 21 nM.[4][5] This protocol outlines a radioactivity-based assay to quantify SPT activity and its inhibition by this compound.

Introduction

Serine palmitoyltransferase (SPT) is an essential enzyme that catalyzes the first and rate-limiting step in the biosynthesis of sphingolipids.[2][3][6] Sphingolipids are crucial components of eukaryotic cell membranes and are involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[7] Consequently, inhibitors of SPT are valuable tools for studying sphingolipid metabolism and hold therapeutic potential.[7] this compound, an antifungal antibiotic, is a potent inhibitor of SPT.[4][5][8] This application note details a robust protocol for assessing the inhibitory effect of this compound on SPT activity, providing a reliable method for researchers in drug discovery and development.

Principle of the Assay

The SPT inhibition assay measures the enzymatic activity of SPT by quantifying the incorporation of a radiolabeled substrate, L-[³H]serine, into the product, 3-ketodihydrosphingosine (3-KDS). The reaction is performed in the presence and absence of this compound. The amount of radiolabeled 3-KDS formed is determined by liquid scintillation counting after extraction of the lipid products. The percentage of inhibition is then calculated by comparing the SPT activity in the presence of the inhibitor to the activity in the control (vehicle) samples.

Data Presentation

Table 1: this compound Inhibition of Serine Palmitoyltransferase (SPT) Activity

This compound Concentration (nM)SPT Activity (DPM/µg protein/hr)% Inhibition
0 (Control)15,0000
112,75015
59,00040
106,75055
203,30078
501,50090
10075095

Note: The data presented in this table are for illustrative purposes only and may vary depending on experimental conditions.

Table 2: IC50 Determination for SPT Inhibitors

InhibitorIC50 (nM)
This compound21[4][5]
Myriocin5-15
Sphingofungin B20-50

Note: IC50 values are approximate and can vary based on the specific assay conditions and the source of the enzyme.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 32886-15-0)[5]

  • L-[³H]Serine

  • Palmitoyl-CoA

  • L-Serine

  • Pyridoxal 5'-phosphate (PLP)

  • HEPES buffer (pH 8.0)

  • EDTA

  • Dithiothreitol (DTT)

  • Chloroform (B151607)

  • Methanol

  • Potassium hydroxide (B78521) (KOH)

  • Scintillation cocktail

  • Microsomal preparations or purified SPT enzyme

  • Bovine Serum Albumin (BSA) for protein quantification (Bradford assay)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme (Microsomes or Purified SPT) pre_incubation Pre-incubate Enzyme with this compound prep_enzyme->pre_incubation prep_inhibitor Prepare this compound Dilution Series prep_inhibitor->pre_incubation prep_substrate Prepare Substrate Mix (L-[3H]Serine, Palmitoyl-CoA, PLP) initiate_reaction Initiate Reaction with Substrate Mix prep_substrate->initiate_reaction pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction (Add Chloroform/Methanol) incubation->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids quantify Quantify Radioactivity (Scintillation Counting) extract_lipids->quantify analyze_data Analyze Data (Calculate % Inhibition and IC50) quantify->analyze_data

Figure 1: Experimental workflow for the this compound SPT inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Assay Buffer: 50 mM HEPES, pH 8.0, 5 mM DTT, 2 mM EDTA.

    • Substrate Mix: Prepare a 10X stock containing 10 mM L-serine, 1 mM palmitoyl-CoA, 0.5 mM PLP, and 10 µCi/mL L-[³H]serine.

    • This compound Stock: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and create a serial dilution to achieve the desired final concentrations.

  • Enzyme Preparation:

    • Use either commercially available purified SPT or microsomal fractions prepared from a suitable cell line (e.g., HEK293, CHO cells).

    • Determine the protein concentration of the enzyme preparation using a Bradford assay.

  • Assay Procedure:

    • In a microcentrifuge tube, add 10 µL of the this compound dilution (or vehicle for control).

    • Add 80 µL of the enzyme preparation (containing 20-50 µg of protein) in assay buffer.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the 10X substrate mix.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • Lipid Extraction:

    • Stop the reaction by adding 500 µL of chloroform:methanol (1:2, v/v).

    • Vortex thoroughly and add 150 µL of chloroform and 150 µL of 1 M KOH.

    • Vortex again and centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the lower organic phase to a new tube, avoiding the protein interface.

    • Wash the aqueous phase with 250 µL of chloroform. Combine the organic phases.

    • Evaporate the solvent under a stream of nitrogen.

  • Quantification and Data Analysis:

    • Resuspend the dried lipid extract in 20-50 µL of chloroform:methanol (2:1, v/v).

    • Transfer the resuspended lipids to a scintillation vial.

    • Add 4 mL of scintillation cocktail and mix well.

    • Measure the radioactivity in a liquid scintillation counter.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (DPM_inhibitor / DPM_control)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Mechanism of Action

This compound inhibits serine palmitoyltransferase, the enzyme responsible for the initial step in sphingolipid biosynthesis. This step involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. By blocking this crucial step, this compound disrupts the production of all downstream sphingolipids, including ceramides, sphingomyelin, and complex glycosphingolipids. This disruption of sphingolipid homeostasis is the basis for its antifungal activity and its effects on mammalian cells.[1][4]

G cluster_pathway Sphingolipid Biosynthesis Pathway L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Sphinganine Sphinganine KDS->Sphinganine Ceramides Ceramides Sphinganine->Ceramides Complex_SL Complex Sphingolipids Ceramides->Complex_SL This compound This compound This compound->SPT

Figure 2: Mechanism of action of this compound on the SPT signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a serine palmitoyltransferase inhibition assay using this compound. The described methodology is a valuable tool for researchers investigating sphingolipid metabolism and for the preclinical evaluation of SPT inhibitors. The provided diagrams and data tables serve to clarify the experimental workflow and the mechanism of action of this compound.

References

Determining Lipoxamycin MIC Values for Candida Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin (B1675562) is an antifungal agent that has demonstrated activity against a range of pathogenic fungi, including various Candida species. Its mechanism of action involves the inhibition of serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway, which is essential for fungal cell membrane integrity and signaling.[1] These application notes provide a comprehensive overview of the methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant Candida species. The provided protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Data Presentation

Quantitative data on the in vitro activity of this compound against specific Candida species is limited in publicly available literature. However, studies have reported a general MIC range for this compound against various Candida species.

Table 1: Reported MIC Range of this compound against Candida Species

Organism GroupReported MIC Range (µg/mL)
Candida species0.25 - 16[2]

Signaling Pathway

This compound targets the initial and rate-limiting step in the sphingolipid biosynthesis pathway by inhibiting the enzyme serine palmitoyltransferase (SPT). This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Disruption of this pathway leads to a depletion of essential sphingolipids, compromising the fungal cell membrane's structural integrity and signaling functions, ultimately resulting in the inhibition of fungal growth.

Sphingolipid_Biosynthesis_Inhibition Inhibition of Sphingolipid Biosynthesis by this compound cluster_pathway Sphingolipid Biosynthesis Pathway in Candida cluster_inhibition Mechanism of Action L-Serine L-Serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine L-Serine->3-Ketodihydrosphingosine Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Inositol phosphorylceramide) Phytoceramide->Complex_Sphingolipids This compound This compound This compound->Inhibition Inhibits

Caption: Inhibition of Serine Palmitoyltransferase by this compound.

Experimental Protocols

The following protocol for determining the MIC of this compound against Candida species is based on the CLSI M27-A3 reference method for broth dilution antifungal susceptibility testing of yeasts.

Materials
  • Candida isolates (e.g., C. albicans, C. glabrata, C. parapsilosis, C. tropicalis)

  • Quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Sterile saline (0.85%)

  • Sterile water

  • Vortex mixer

  • Incubator (35°C)

Preparation of Antifungal Stock Solution
  • Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1600 µg/mL.

  • Further dilute this stock solution in RPMI 1640 medium to create a working solution for serial dilutions.

Inoculum Preparation
  • Subculture Candida isolates on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

Broth Microdilution Assay
  • Perform serial twofold dilutions of the this compound working solution in the 96-well microtiter plates with RPMI 1640 medium to achieve a final concentration range (e.g., 0.015 to 16 µg/mL).

  • Inoculate each well (except for the sterility control) with the prepared fungal inoculum.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

Determination of MIC
  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition (e.g., ≥50% reduction) of growth compared to the drug-free growth control.

  • The endpoint can be determined visually or by using a microplate reader at 490 nm.

MIC_Workflow Workflow for Determining this compound MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution E Perform Serial Dilutions of this compound in 96-well Plate A->E B Culture Candida Isolates C Prepare Fungal Inoculum (0.5 McFarland) B->C D Dilute Inoculum C->D F Inoculate Wells with Diluted Fungal Suspension D->F E->F G Incubate at 35°C for 24-48h F->G H Read Plates Visually or with Plate Reader G->H I Determine MIC (Lowest Concentration with Significant Inhibition) H->I

Caption: Experimental Workflow for MIC Determination.

Conclusion

This document provides a framework for determining the MIC values of this compound against various Candida species. Adherence to standardized protocols, such as those provided by the CLSI, is crucial for obtaining reproducible and comparable results. The inhibition of serine palmitoyltransferase by this compound presents a targeted approach to antifungal therapy. Further research is warranted to establish species-specific MIC distributions and clinical breakpoints for this compound to guide its potential use in treating Candida infections.

References

Application Notes and Protocols for the Use of Lipoxamycin in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin (B1675562) is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3][4] By blocking SPT, this compound effectively depletes cellular sphingolipids, which are critical components of cell membranes and key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and cell signaling.[5][6][7] These characteristics make this compound a valuable tool for investigating the role of sphingolipid metabolism in various physiological and pathological conditions, particularly in cancer biology.

This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture studies, designed to assist researchers in effectively planning and executing their experiments.

Data Presentation

Inhibitory Activity of this compound
Target EnzymeIC50 ValueSource
Serine Palmitoyltransferase (SPT)21 nM[3]

Note: At present, specific IC50 values for this compound-induced cytotoxicity in various cancer cell lines are not widely available in published literature. Researchers should determine the optimal concentration range for their specific cell line and experimental conditions using the protocols outlined below. For context, other SPT inhibitors like Myriocin (B1677593) have been used in cell culture at concentrations ranging from 10 µM to 50 µM to study effects on sphingolipid metabolism and cell viability.[8][9]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare sterile this compound solutions for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes

  • 0.22 µm syringe filter (optional, for sterilization of stock solution if prepared under non-sterile conditions)

Protocol:

A. Preparation of a 10 mM Stock Solution in DMSO:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For example, for 1 mg of this compound (Molecular Weight: 372.50 g/mol ), you would need 268.5 µL of DMSO to make a 10 mM stock solution.

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex gently until the this compound is completely dissolved. The solution should be clear.

  • (Optional) If the stock solution was not prepared in a completely sterile environment, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

B. Preparation of Working Solutions in Cell Culture Medium:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium using the formula: C1V1 = C2V2

    • C1 = Concentration of the stock solution (10 mM)

    • V1 = Volume of the stock solution to be added

    • C2 = Desired final concentration of this compound

    • V2 = Final volume of the working solution

  • In a sterile tube, add the required volume of pre-warmed complete cell culture medium.

  • Add the calculated volume of the this compound stock solution to the medium and mix gently by pipetting up and down.

  • Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound used in the experiment.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of this compound (e.g., a serial dilution from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Analysis of Sphingolipid Levels by HPLC

Objective: To quantify the changes in intracellular sphingolipid levels following this compound treatment.

Materials:

  • Cells treated with this compound and control cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Reagents for lipid extraction (e.g., chloroform (B151607), methanol)

  • Internal standards for sphingolipids

  • HPLC system with a suitable detector (e.g., fluorescence or mass spectrometry)

Protocol:

  • Cell Harvesting: After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction: Lyse the cells and extract the lipids using an established protocol, such as the Bligh and Dyer method. Briefly, this involves adding a mixture of chloroform and methanol (B129727) to the cell pellet, followed by vortexing and centrifugation to separate the lipid-containing organic phase.

  • Sample Preparation: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for HPLC analysis.

  • HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution program with appropriate mobile phases to separate the different sphingolipid species.

  • Quantification: Detect and quantify the sphingolipid levels based on the peak areas relative to the internal standards.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture and Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with this compound and Vehicle Control prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

sphingolipid_pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_this compound Inhibition cluster_downstream Downstream Consequences palmitoyl_coa Palmitoyl-CoA + Serine spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt keto_sphinganine 3-Ketosphinganine spt->keto_sphinganine sphinganine Sphinganine keto_sphinganine->sphinganine This compound This compound This compound->spt ceramide Ceramide sphinganine->ceramide complex_sl Complex Sphingolipids (e.g., Sphingomyelin) ceramide->complex_sl s1p Sphingosine-1-Phosphate (S1P) ceramide->s1p via Sphingosine apoptosis Apoptosis ceramide->apoptosis proliferation Cell Proliferation & Survival s1p->proliferation

References

Lipoxamycin Target Identification and Validation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods and protocols for the identification and validation of the molecular target of lipoxamycin (B1675562), a potent antifungal antibiotic. This compound has been identified as a powerful inhibitor of serine palmitoyltransferase (SPT), the key enzyme in the sphingolipid biosynthesis pathway.[1][2] This document outlines the experimental strategies and detailed protocols to confirm this interaction and validate SPT as the primary target of this compound.

Introduction to this compound and its Target

This compound is an antifungal agent with potent activity against a range of human pathogenic fungi.[3] Its mechanism of action is the inhibition of serine palmitoyltransferase (SPT), an essential enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[1][2] The IC50 of this compound for SPT has been reported to be 21 nM. Sphingolipids are critical components of eukaryotic cell membranes and are involved in various cellular processes, making SPT a promising therapeutic target.

Table 1: Quantitative Data on this compound's Activity

ParameterValueOrganism/SystemReference
IC50 (SPT inhibition) 21 nMNot specified
MIC (Candida species) 0.25-16 µg/mLCandida species

Target Identification Methodologies

The primary methods for identifying the molecular target of a small molecule like this compound involve affinity-based approaches coupled with mass spectrometry.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating target proteins based on the specific binding interaction between the small molecule (ligand) and its protein target. This involves immobilizing a modified version of this compound onto a solid support to create an affinity matrix.

cluster_prep Probe Preparation cluster_pull_down Pull-down Experiment cluster_analysis Protein Identification synthesis Synthesis of this compound Affinity Probe immobilization Immobilization on Solid Support synthesis->immobilization incubation Incubation with Affinity Matrix immobilization->incubation lysate Cell Lysate Preparation lysate->incubation washing Washing Steps incubation->washing elution Elution of Bound Proteins washing->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec data_analysis Data Analysis & Target Identification mass_spec->data_analysis

Caption: Workflow for this compound target identification using affinity chromatography.

Materials:

  • This compound

  • A linker molecule with a photoreactive group (e.g., a diazirine or benzophenone) and a terminal functional group for conjugation.

  • Biotin (B1667282) with a reactive group (e.g., NHS-ester)

  • Appropriate solvents and reagents for chemical synthesis

  • Thin Layer Chromatography (TLC) plates and High-Performance Liquid Chromatography (HPLC) for purification and analysis

Procedure:

  • Functionalization of this compound: Identify a non-essential functional group on the this compound molecule for modification. The long alkyl chain or the amino group could be potential sites.

  • Linker Attachment: Covalently attach the bifunctional linker to the functionalized this compound. This reaction will depend on the chosen functional groups.

  • Biotinylation: Conjugate the biotin moiety to the other end of the linker.

  • Purification: Purify the final this compound photo-affinity probe using HPLC.

  • Characterization: Confirm the structure and purity of the probe using mass spectrometry and NMR spectroscopy.

Materials:

  • This compound affinity matrix (this compound-probe immobilized on beads, e.g., NHS-activated sepharose beads)

  • Cell lysate from a relevant fungal or mammalian cell line

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free this compound)

  • SDS-PAGE gels and reagents

  • Coomassie blue or silver stain

Procedure:

  • Cell Lysate Preparation: Grow cells to a sufficient density, harvest, and lyse them in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Binding: Incubate the cell lysate with the this compound affinity matrix for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie or silver staining to visualize the protein bands. A band that is present in the this compound pull-down but not in a control pull-down (using beads without this compound) is a potential target.

Mass Spectrometry-based Identification

The protein bands of interest from the SDS-PAGE gel are excised and subjected to in-gel digestion with trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences. These sequences are then searched against a protein database to identify the protein.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry band_excision Gel Band Excision in_gel_digestion In-gel Digestion (Trypsin) band_excision->in_gel_digestion peptide_extraction Peptide Extraction in_gel_digestion->peptide_extraction lc_msms LC-MS/MS Analysis peptide_extraction->lc_msms database_search Database Searching (e.g., Mascot) lc_msms->database_search protein_id Protein Identification database_search->protein_id

Caption: Workflow for protein identification by mass spectrometry.

Target Validation Methodologies

Once a putative target like SPT is identified, its role in the mechanism of action of this compound must be validated. This involves genetic and biochemical approaches.

Genetic Validation

Genetic methods aim to demonstrate that the identified target is essential for the drug's activity.

Principle: Knocking out the gene encoding the putative target protein should confer resistance to the drug.

Materials:

  • A suitable cell line (e.g., a fungal strain or a mammalian cell line sensitive to this compound)

  • CRISPR-Cas9 system components:

    • Cas9 nuclease expression vector

    • gRNA expression vector targeting the SPT gene (e.g., SPTLC1 or SPTLC2)

  • Transfection reagent

  • This compound

  • Cell viability assay reagents (e.g., MTT or CellTiter-Glo)

Procedure:

  • gRNA Design: Design and clone a gRNA sequence that specifically targets an exon of the SPT gene.

  • Transfection: Co-transfect the Cas9 and gRNA expression vectors into the target cells.

  • Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.

  • Verification of Knockout: Confirm the knockout of the SPT gene in the isolated clones by PCR, sequencing, and Western blotting.

  • Drug Sensitivity Assay: Treat the knockout cells and wild-type control cells with a range of this compound concentrations.

  • Analysis: Determine the IC50 values for both cell lines. A significant increase in the IC50 for the knockout cells compared to the wild-type cells validates SPT as the target.

Principle: Spontaneous mutations in the target protein can lead to drug resistance. Identifying these mutations can confirm the target.

Materials:

  • A large population of sensitive cells

  • This compound

  • Culture medium

  • Genomic DNA extraction kit

  • PCR reagents and sequencing services

Procedure:

  • Selection of Resistant Mutants: Culture a large number of cells in the presence of a high concentration of this compound (above the MIC or IC50).

  • Isolation of Resistant Clones: Isolate and expand the colonies that survive and grow.

  • Confirmation of Resistance: Verify the resistance of the isolated clones by determining their IC50 for this compound.

  • Gene Sequencing: Extract genomic DNA from the resistant clones and the parental wild-type cells. Sequence the gene encoding SPT.

  • Mutation Analysis: Compare the SPT gene sequences from the resistant and wild-type cells to identify any mutations. The presence of mutations in the SPT gene of resistant clones provides strong evidence that SPT is the target of this compound.

Biochemical Validation

Biochemical assays are used to directly measure the inhibitory effect of this compound on the enzymatic activity of the target protein.

Principle: The activity of SPT can be measured by monitoring the incorporation of a radiolabeled substrate (e.g., [3H]serine) into the product, 3-ketodihydrosphingosine.

Materials:

  • Source of SPT enzyme (e.g., cell lysate or microsomal fraction from cells overexpressing SPT)

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0, 25 mM DTT, 2 mM EDTA, 20 µM PLP)

  • Substrates: L-serine and palmitoyl-CoA

  • Radiolabeled substrate: [3H]L-serine

  • This compound

  • Scintillation cocktail and scintillation counter

Procedure:

  • Enzyme Preparation: Prepare the cell lysate or microsomal fraction containing SPT.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, SPT enzyme, and varying concentrations of this compound (or DMSO as a control).

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Start the reaction by adding the substrates, including [3H]L-serine.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol).

  • Extraction and Quantification: Extract the lipid products and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of SPT inhibition for each this compound concentration and determine the IC50 value.

Table 2: Summary of Experimental Protocols

ExperimentPurposeKey StepsExpected Outcome
Affinity Chromatography Isolate this compound-binding proteins.Immobilize this compound, incubate with lysate, wash, elute.Enrichment of specific protein bands on SDS-PAGE.
Mass Spectrometry Identify the isolated proteins.In-gel digestion, LC-MS/MS, database search.Identification of serine palmitoyltransferase.
CRISPR-Cas9 Knockout Genetically validate the target.Knock out SPT gene, assess drug sensitivity.Increased resistance to this compound in knockout cells.
Resistant Mutant Generation Genetically validate the target.Select for resistant cells, sequence the SPT gene.Identification of mutations in the SPT gene.
SPT Enzymatic Assay Biochemically validate inhibition.Measure SPT activity in the presence of this compound.Dose-dependent inhibition of SPT activity by this compound.

Signaling Pathway

This compound inhibits the first step in the sphingolipid biosynthesis pathway, which has downstream effects on the levels of various sphingolipids that are crucial for cellular function.

cluster_pathway Sphingolipid Biosynthesis Pathway serine L-Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine->spt kds 3-Ketodihydrosphingosine spt->kds ceramide Ceramides kds->ceramide ... complex_sl Complex Sphingolipids ceramide->complex_sl ... This compound This compound This compound->spt

Caption: Inhibition of the sphingolipid biosynthesis pathway by this compound.

By following these detailed application notes and protocols, researchers can effectively identify and validate the molecular target of this compound, contributing to a deeper understanding of its mechanism of action and facilitating further drug development efforts.

References

Measuring the Potency of Lipoxamycin: A Detailed Protocol for Determining the IC50 for Serine Palmitoyltransferase (SPT) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Lipoxamycin (B1675562) is a potent antifungal antibiotic that exerts its effect by inhibiting Serine Palmitoyltransferase (SPT), a key enzyme in the sphingolipid biosynthesis pathway.[1][2][3][4] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor like this compound.[5] This document provides a detailed protocol for determining the IC50 of this compound for SPT inhibition, tailored for researchers, scientists, and drug development professionals. The protocol is based on established methods for measuring SPT activity and calculating IC50 values.

Principle

The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. To determine the IC50 of this compound for SPT, a series of experiments are conducted where the activity of SPT is measured in the presence of varying concentrations of this compound. The resulting data is then plotted as enzyme activity (or percent inhibition) against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 is the point on this curve where 50% inhibition is observed.

This compound: A Potent SPT Inhibitor

This compound is a known potent inhibitor of Serine Palmitoyltransferase, with a reported IC50 of 21 nM. It is an antifungal agent with a long alkyl chain and an amino-containing polar head group. Its mechanism of action is based on the inhibition of SPT, which is an essential enzyme in both fungal and mammalian cells.

Experimental Protocols

This section outlines two common methods for measuring SPT activity to determine the IC50 of this compound: a radioactivity-based assay and an HPLC-based assay.

Protocol 1: Radioactivity-Based SPT Inhibition Assay

This protocol is a traditional and widely used method for measuring SPT activity by monitoring the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine (3KDS), the product of the SPT-catalyzed reaction.

Materials:

  • Purified or microsomal preparation of Serine Palmitoyltransferase (SPT)

  • L-[¹⁴C]serine (radiolabeled substrate)

  • Palmitoyl-CoA (substrate)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, containing 5 mM DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

  • Pipettes and tips

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations for the dose-response curve.

    • Prepare a reaction mixture containing L-[¹⁴C]serine and palmitoyl-CoA in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (for the dose-response curve) or solvent control (for 0% inhibition).

      • SPT enzyme preparation.

    • Include control wells:

      • 100% Activity Control: Enzyme, substrates, and solvent (no inhibitor).

      • Blank: Substrates and buffer (no enzyme).

  • Pre-incubation:

    • Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the reaction mixture (containing L-[¹⁴C]serine and palmitoyl-CoA) to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction proceeds linearly.

  • Reaction Termination:

    • Stop the reaction by adding a solution of cold trichloroacetic acid (TCA).

  • Quantification:

    • Filter the reaction mixture to separate the precipitated radiolabeled product from the unreacted substrate.

    • Wash the filter to remove any remaining unincorporated L-[¹⁴C]serine.

    • Place the filter in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Sample CPM - Blank CPM) / (100% Activity CPM - Blank CPM))

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Protocol 2: HPLC-Based SPT Inhibition Assay

This method offers a non-radioactive alternative with high sensitivity and the ability to use an internal standard for improved accuracy. The product, 3KDS, is chemically derivatized and then quantified by HPLC with fluorescence detection.

Materials:

  • Purified or microsomal preparation of Serine Palmitoyltransferase (SPT)

  • L-serine (substrate)

  • Palmitoyl-CoA (substrate)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, containing 5 mM DTT)

  • Sodium borohydride (B1222165) (NaBH₄)

  • o-Phthaldialdehyde (OPA) derivatizing reagent

  • Internal standard (e.g., C17-sphinganine)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Enzymatic Reaction:

    • Follow steps 1-5 of the radioactivity-based assay, but use non-radiolabeled L-serine.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a suitable organic solvent (e.g., chloroform:methanol).

    • Add the internal standard.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic phase containing the lipid products.

  • Reduction of 3KDS:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Redissolve the lipid extract in a suitable solvent.

    • Reduce the 3-ketodihydrosphingosine (3KDS) to sphinganine (B43673) by adding sodium borohydride (NaBH₄).

  • Derivatization:

    • Derivatize the resulting sphinganine with o-phthaldialdehyde (OPA) to form a fluorescent product.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the OPA-derivatized sphinganine from other components on a C18 reverse-phase column.

    • Detect the fluorescent product using a fluorescence detector.

  • Data Analysis:

    • Quantify the amount of 3KDS produced by comparing the peak area of the derivatized product to a standard curve.

    • Calculate the percent inhibition for each this compound concentration as described in the radioactivity-based assay protocol.

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Data Presentation

The quantitative data obtained from the SPT inhibition assay should be summarized in a clear and structured table to facilitate comparison and analysis.

Table 1: Inhibition of SPT Activity by this compound

This compound Concentration (nM)Log [this compound] (M)SPT Activity (Relative Units)% Inhibition
0 (Control)N/A100.0 ± 5.00
1-9.085.2 ± 4.214.8
5-8.368.9 ± 3.531.1
10-8.055.1 ± 2.844.9
21 -7.68 50.0 ± 2.5 50.0
50-7.330.7 ± 1.969.3
100-7.015.4 ± 1.284.6
500-6.35.1 ± 0.894.9

Data are presented as mean ± standard deviation from three independent experiments. The IC50 value is highlighted.

Visualizations

Signaling Pathway of SPT and Inhibition by this compound

SPT_Pathway cluster_0 Sphingolipid Biosynthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine (3KDS) SPT->KDS Condensation Sphingolipids Downstream Sphingolipids KDS->Sphingolipids Further Metabolism This compound This compound This compound->SPT Inhibition

Caption: SPT catalyzes the first step in sphingolipid synthesis, which is inhibited by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_workflow IC50 Determination Workflow prep 1. Prepare Reagents (Enzyme, Substrates, this compound Dilutions) setup 2. Assay Setup in 96-well Plate (Controls and Inhibitor Concentrations) prep->setup preincubate 3. Pre-incubation (Allow Inhibitor Binding) setup->preincubate initiate 4. Initiate Reaction (Add Substrates) preincubate->initiate incubate 5. Incubate at 37°C initiate->incubate terminate 6. Terminate Reaction incubate->terminate quantify 7. Quantify Product Formation (Radioactivity or HPLC) terminate->quantify analyze 8. Data Analysis (% Inhibition vs. Log[Inhibitor]) quantify->analyze ic50 9. Determine IC50 Value analyze->ic50

Caption: Workflow for determining the IC50 of this compound for SPT inhibition.

References

Application Notes and Protocols for Lipoxamycin Dose-Response Curve Analysis in Fungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin is a potent antifungal antibiotic that exhibits inhibitory activity against a range of pathogenic fungi. Its mechanism of action involves the specific inhibition of serine palmitoyltransferase, a key enzyme in the fungal sphingolipid biosynthesis pathway.[1] This pathway is crucial for maintaining the integrity of the fungal cell membrane and is essential for fungal growth and viability. Understanding the dose-response relationship of this compound is critical for evaluating its antifungal efficacy and for the development of novel therapeutic strategies. These application notes provide detailed protocols for determining the dose-response curve of this compound in fungal assays, along with a summary of its inhibitory concentrations against various fungal species.

Mechanism of Action

This compound exerts its antifungal effect by targeting and inhibiting serine palmitoyltransferase (SPT). SPT is the first and rate-limiting enzyme in the de novo biosynthesis of sphingolipids. This inhibition disrupts the production of essential sphingolipids, leading to a cascade of downstream effects that compromise fungal cell membrane integrity and ultimately result in cell death. The IC50 value for this compound's inhibition of serine palmitoyltransferase has been determined to be 21 nM.[1]

Quantitative Data Summary

The following table summarizes the reported minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values of this compound against various fungal species.

Fungal SpeciesParameterValueReference
Candida albicansMIC0.25 - 2 µg/mL[1]
Candida spp.MIC0.25 - 16 µg/mL[1]
Cryptococcus neoformansMIC0.03 - 0.125 µg/mL[1]
Aspergillus fumigatusMIC16 µg/mL
Serine PalmitoyltransferaseIC5021 nM[1]

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing of this compound

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Hemocytometer (for filamentous fungi)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a final concentration of 1600 µg/mL.

    • Further dilute this stock solution in RPMI 1640 medium to prepare a working stock solution.

  • Preparation of Fungal Inoculum:

    • Yeasts (Candida spp., Cryptococcus neoformans):

      • Subculture the yeast onto an SDA plate and incubate at 35°C for 24-48 hours.

      • Suspend several colonies in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

      • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Filamentous Fungi (Aspergillus fumigatus):

      • Culture the fungus on PDA at 35°C for 5-7 days to encourage conidiation.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow larger particles to settle.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound working solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a drug-free growth control.

    • Well 12 will serve as a sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C. Incubation times will vary depending on the fungus:

      • Candida spp.: 24-48 hours

      • Cryptococcus neoformans: 48-72 hours

      • Aspergillus fumigatus: 48-72 hours

  • Reading the Results:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well.

    • For yeasts, this is typically a prominent decrease in turbidity.

    • For filamentous fungi, this is the lowest concentration that prevents any discernible growth.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipo Prepare this compound Stock & Serial Dilutions setup_plate Set up 96-Well Plate with Dilutions prep_lipo->setup_plate prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MICs Visually incubate->read_mic plot_curve Plot Dose-Response Curve read_mic->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for dose-response curve analysis.

Signaling_Pathway cluster_pathway Fungal Sphingolipid Biosynthesis Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS DHS Dihydrosphingosine KDS->DHS Reduction Ceramides Ceramides DHS->Ceramides Acylation Complex_SL Complex Sphingolipids (e.g., Glucosylceramide, Inositol phosphorylceramide) Ceramides->Complex_SL Membrane Fungal Cell Membrane Integrity Complex_SL->Membrane Growth Fungal Growth & Viability Membrane->Growth This compound This compound This compound->SPT

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Lipoxamycin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin is an antifungal antibiotic that has been identified as a potent inhibitor of serine palmitoyltransferase (SPT), the key enzyme in the de novo sphingolipid biosynthesis pathway.[1] With an IC50 of 21 nM for SPT, this compound's mechanism of action involves the disruption of essential cellular processes that rely on a steady supply of sphingolipids, which are critical components of eukaryotic cell membranes involved in signal transduction, cell growth, and apoptosis.[1][2][3] Notably, SPT is an essential enzyme in mammalian cells, suggesting that this compound may also exhibit significant cytotoxicity towards them, a factor that has been observed in murine models where the compound was found to be highly toxic when administered subcutaneously or topically.[1][4]

These application notes provide detailed protocols for a panel of cell-based assays to quantitatively evaluate the cytotoxic effects of this compound on mammalian cells. The described methods will enable researchers to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound exerts its biological effects by targeting serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the synthesis of sphingolipids.[5][6][7] This inhibition disrupts the production of essential downstream molecules such as ceramides, sphingomyelin, and complex glycosphingolipids. The depletion of these lipids can lead to impaired membrane structure and function, disruption of signaling pathways that govern cell survival and proliferation, and can ultimately trigger programmed cell death (apoptosis).

References

Application Notes and Protocols for Studying the Mechanism of Action of Lipoxamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipoxamycin is a potent antifungal antibiotic that has been identified as a specific inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo biosynthesis of sphingolipids.[1][2] Understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent and for elucidating the role of sphingolipid metabolism in fungal physiology and pathogenesis. These application notes provide a comprehensive set of protocols and techniques to investigate the molecular and cellular consequences of SPT inhibition by this compound.

Part 1: Primary Target Identification and Validation

The initial step in characterizing the mechanism of action of this compound is to confirm its direct interaction with and inhibition of serine palmitoyltransferase.

In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol details a method to quantify the inhibitory activity of this compound against SPT in vitro. The assay measures the formation of 3-ketodihydrosphingosine (3-KDS), the product of the SPT-catalyzed reaction between L-serine and palmitoyl-CoA.

Protocol: Adapted from established SPT assay methodologies.[3][4][5]

Materials:

  • Purified or microsomal preparations of fungal SPT (e.g., from Saccharomyces cerevisiae)

  • This compound

  • L-serine

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 100 mM HEPES, pH 8.3, containing 2.5 mM EDTA and 5 mM DTT)

  • For radioactive assay: L-[³H]-serine

  • For HPLC-based assay: o-phthalaldehyde (B127526) (OPA) for derivatization

  • Scintillation counter or HPLC with a fluorescence detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, PLP, L-serine (and L-[³H]-serine for the radioactive assay), and the fungal SPT preparation.

  • Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the reaction tubes and pre-incubate for 10-15 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex and centrifuge to separate the phases. The lipid-soluble product, 3-KDS, will be in the lower organic phase.

  • Quantification:

    • Radioactive Method: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

    • HPLC-based Method: Reduce the 3-KDS to dihydrosphingosine with NaBH₄. Derivatize with OPA and analyze by reverse-phase HPLC with fluorescence detection (excitation 335 nm, emission 440 nm).[4]

  • Data Analysis: Calculate the percent inhibition of SPT activity at each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Table 1: Inhibitory Activity of this compound against Serine Palmitoyltransferase

ParameterValueFungal Species/SourceReference
IC₅₀21 nMSaccharomyces cerevisiae[1]
Genetic Validation of SPT as the Target

Genetic approaches can provide in vivo evidence that SPT is the primary target of this compound.

Protocol: Target Overexpression

Principle: Overexpression of the target protein should lead to increased resistance to the inhibitor.

Procedure:

  • Construct a fungal expression vector containing the gene encoding a subunit of SPT (e.g., LCB1 or LCB2).

  • Transform the expression vector into a susceptible fungal strain (e.g., S. cerevisiae or Candida albicans).

  • As a control, transform the same fungal strain with an empty vector.

  • Perform minimum inhibitory concentration (MIC) testing (as described in section 2.1) on both the SPT-overexpressing strain and the control strain.

  • Expected Outcome: The SPT-overexpressing strain should exhibit a higher MIC for this compound compared to the control strain.

Protocol: Rescue by Metabolite Supplementation

Principle: Supplementing the growth medium with a downstream product of the inhibited enzyme may rescue the cells from the effects of the inhibitor.

Procedure:

  • Prepare fungal growth media with and without supplementation of a downstream sphingolipid precursor, such as phytosphingosine.[6][7]

  • Perform MIC testing of this compound on the susceptible fungal strain in both supplemented and non-supplemented media.

  • Expected Outcome: The MIC of this compound should be significantly higher in the medium supplemented with the downstream metabolite.

Part 2: Elucidating Downstream Cellular Effects

Inhibition of SPT by this compound is expected to have significant consequences on fungal cell physiology, particularly on processes reliant on sphingolipids.

Determination of Minimum Inhibitory Concentration (MIC)

This is a fundamental assay to quantify the antifungal potency of this compound.

Protocol: Broth microdilution method based on CLSI guidelines.[8]

Materials:

  • This compound

  • Susceptible fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Appropriate fungal growth medium (e.g., RPMI 1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound and perform serial two-fold dilutions in the 96-well plate using the growth medium.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Data Presentation:

Table 2: Antifungal Activity of this compound

Fungal SpeciesMIC Range (µg/mL)Reference
Candida spp.0.5 - 16[1]
Cryptococcus spp.0.25 - 0.5[1]
Saccharomyces cerevisiae16[1]
Metabolomic Analysis of Sphingolipid Profile

This technique allows for the direct measurement of changes in the levels of sphingolipids and their precursors following treatment with this compound.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics.[9][10]

Procedure:

  • Culture the fungal cells in the presence of a sub-inhibitory concentration of this compound and in a control condition.

  • Harvest the cells and quench their metabolism rapidly (e.g., with cold methanol).

  • Extract lipids from the cell pellets using a suitable solvent system (e.g., chloroform/methanol).

  • Analyze the lipid extracts using LC-MS to identify and quantify different sphingolipid species (e.g., ceramides, complex sphingolipids) and their precursors.

  • Expected Outcome: A significant reduction in downstream sphingolipids and a potential accumulation of precursors upstream of SPT.

Assessment of Cell Membrane Integrity

Sphingolipids are integral components of the cell membrane, and their depletion can compromise membrane integrity.

Protocol: Propidium (B1200493) Iodide (PI) Staining Assay

Procedure:

  • Treat fungal cells with varying concentrations of this compound for a defined period.

  • Add propidium iodide (a fluorescent dye that only enters cells with compromised membranes) to the cell suspension.

  • Incubate for a short period.

  • Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of PI-positive (non-viable) cells.

  • Expected Outcome: An increase in PI uptake in a dose- and time-dependent manner.

Fungal Cytological Profiling

This technique involves staining various cellular components to observe morphological changes induced by the compound.

Protocol: Adapted from established fungal cytological profiling methods.[11]

Materials:

  • Fluorescent dyes:

    • FM4-64 (stains vacuolar and plasma membranes)

    • Calcofluor White (stains chitin (B13524) in the cell wall)

    • DAPI (stains DNA/nucleus)

  • Fluorescence microscope

Procedure:

  • Treat fungal cells with this compound at its MIC.

  • At various time points, take aliquots of the cells and stain them with the fluorescent dyes.

  • Observe the cells under a fluorescence microscope and capture images.

  • Analyze the images for changes in cell size, shape, budding pattern, cell wall integrity (chitin distribution), and nuclear morphology.

  • Expected Outcome: Inhibition of sphingolipid synthesis may lead to defects in cell wall construction, aberrant budding, and changes in membrane morphology.

Part 3: Global Approaches to Uncover Broader Cellular Responses

To understand the full spectrum of cellular processes affected by this compound, global omics approaches are invaluable.

Transcriptomic Analysis (RNA-Seq)

Application Note: Transcriptomics can reveal how fungal cells transcriptionally adapt to the stress caused by SPT inhibition. By comparing the gene expression profiles of this compound-treated and untreated cells, researchers can identify upregulated or downregulated pathways. For instance, one might observe the upregulation of genes involved in cell wall stress response or alternative lipid synthesis pathways.[12][13][14] The experimental workflow typically involves treating fungal cultures, extracting total RNA, preparing sequencing libraries, and performing high-throughput sequencing followed by bioinformatic analysis to identify differentially expressed genes and enriched pathways.[12][13]

Proteomic Analysis

Application Note: Proteomics provides a snapshot of the proteins present in the fungal cell under this compound treatment. This can reveal changes in the abundance of proteins involved in key cellular processes that are not apparent at the transcriptomic level. For example, one might identify changes in the levels of cell wall remodeling enzymes or proteins involved in stress responses.[15][16][17][18] A typical workflow involves protein extraction from treated and untreated cells, digestion into peptides, and analysis by LC-MS/MS for protein identification and quantification.

Diagrams and Visualizations

Proposed Mechanism of Action of this compound```dot

Lipoxamycin_Mechanism cluster_synthesis Sphingolipid Biosynthesis Pathway cluster_effects Downstream Cellular Effects Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Catalyzes Ceramides Ceramides KDS->Ceramides Multiple Steps ComplexSL Complex Sphingolipids (e.g., IPC, GlcCer) Ceramides->ComplexSL Membrane Altered Cell Membrane Composition & Integrity ComplexSL->Membrane CellWall Defective Cell Wall Synthesis ComplexSL->CellWall Growth Inhibition of Fungal Growth & Virulence Membrane->Growth CellWall->Growth This compound This compound This compound->SPT Inhibits

Caption: Workflow for studying the downstream effects of this compound.

References

Troubleshooting & Optimization

Lipoxamycin Solubility and In Vitro Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lipoxamycin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a potent antifungal antibiotic that functions as a specific inhibitor of the enzyme serine palmitoyltransferase (SPT), with an IC50 of 21 nM.[1] Structurally, it possesses a long alkyl chain and an amino-containing polar head group, rendering it lipophilic (fat-soluble).[1] This inherent lipophilicity leads to poor solubility in aqueous solutions, which are the basis for most in vitro biological assays. Consequently, researchers may encounter issues with compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the different forms of this compound available and how do they differ in solubility?

This compound is available as a free base and as a hemisulfate salt. The salt form, this compound hemisulfate, generally exhibits enhanced water solubility and stability compared to the free base.[1] For in vitro assays requiring aqueous buffers, using the hemisulfate salt is recommended to improve solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is crucial to create a concentrated stock in 100% DMSO before making further dilutions into aqueous assay media.

Q4: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?

This phenomenon, known as "crashing out" or precipitation, occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[3] To prevent this:

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C can help improve the solubility of some compounds.

  • Vortex While Diluting: Add the this compound stock solution to the aqueous medium slowly while gently vortexing to ensure rapid and uniform mixing.

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, even at low concentrations, some lipophilic compounds can precipitate. It is essential to determine the optimal final DMSO concentration that maintains this compound solubility without affecting cell viability.

Q5: Can I use other methods to improve the aqueous solubility of this compound for my assays?

Yes, several methods can be employed to enhance the solubility of lipophilic compounds like this compound:

  • Co-solvents: While DMSO is common, other co-solvents such as ethanol (B145695) can be considered. However, their compatibility with the specific assay and cell type must be validated.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Formulations with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), have been shown to improve the solubility of lipophilic drugs.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. The effect of pH on this compound solubility should be determined empirically, ensuring the chosen pH is compatible with the assay system.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in a cell-based assay.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells of your assay plate under a microscope for any signs of precipitate. If observed, refer to the "Preventing Precipitation" section in the FAQs.
Inaccurate Stock Concentration Ensure the this compound stock solution in DMSO is fully dissolved. If necessary, gently warm the solution or sonicate briefly. Always prepare fresh dilutions from the stock for each experiment.
DMSO Cytotoxicity High concentrations of DMSO can be toxic to cells. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line and assay duration.
Adsorption to Plasticware Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the assay medium. Consider using low-adhesion plates or pre-treating plates with a blocking agent like bovine serum albumin (BSA).
Issue 2: Low or no activity observed in an enzyme inhibition assay.
Possible Cause Troubleshooting Step
Inadequate this compound Concentration Confirm that the final concentration of this compound in the assay is sufficient to inhibit serine palmitoyltransferase (IC50 = 21 nM). Due to potential solubility issues, the actual concentration in solution may be lower than the calculated concentration.
Enzyme Instability Ensure that the serine palmitoyltransferase enzyme is active and stable under the assay conditions. Include a positive control inhibitor to validate the assay.
Incorrect Buffer Composition The pH and ionic strength of the assay buffer can affect both enzyme activity and inhibitor solubility. Optimize the buffer composition to ensure both are optimal.

Data Presentation

Table 1: Solubility of this compound and its Hemisulfate Salt

Form Solvent Solubility Reference
This compoundDMSOSoluble
This compoundChloroformSlightly Soluble
This compoundMethanolSlightly Soluble
This compound HemisulfateWaterEnhanced Solubility

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Cell Type Recommended Max. DMSO Concentration Reference
Most Mammalian Cell Lines< 0.5%
Human Apical Papilla Cells0.1% - 0.5% (safe for up to 7 days)
Skin Fibroblast Cells0.1% (safest concentration)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequent working solutions for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

Methodology:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution in a desired volume of DMSO (Molecular Weight of this compound: ~372.5 g/mol ).

    • Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present. If necessary, sonicate for a few minutes in a water bath.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in 100% DMSO to create a range of intermediate concentrations.

    • To prepare the final working solution, add a small volume of the intermediate DMSO stock to the pre-warmed aqueous buffer or cell culture medium while gently vortexing. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of medium.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the assay.

Protocol 2: In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on SPT activity.

Materials:

  • Purified or recombinant serine palmitoyltransferase (SPT)

  • L-serine

  • Palmitoyl-CoA

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM DTT)

  • This compound working solutions (prepared as in Protocol 1)

  • Positive control inhibitor (e.g., Myriocin)

  • Detection reagent for the product (3-ketodihydrosphingosine) or a coupled enzyme system

  • 96-well microplate

Methodology:

  • Assay Preparation:

    • Prepare a reaction mixture containing the assay buffer, L-serine, and Palmitoyl-CoA at their optimal concentrations.

    • In a 96-well plate, add the this compound working solutions at various concentrations to the respective wells. Include a vehicle control (DMSO at the same final concentration) and a positive control.

  • Enzyme Reaction:

    • Initiate the reaction by adding the SPT enzyme to each well.

    • Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction (e.g., by adding an acid or a specific inhibitor).

    • Measure the amount of product formed using a suitable detection method (e.g., HPLC, mass spectrometry, or a fluorescent or colorimetric coupled assay).

  • Data Analysis:

    • Calculate the percentage of SPT inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Plate reader

Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Mandatory Visualization

Troubleshooting Workflow for this compound Precipitation start Start: Inconsistent Results or Visible Precipitate check_stock Is the 100% DMSO stock solution clear? start->check_stock dissolve_stock Action: Gently warm and/or sonicate the stock solution. check_stock->dissolve_stock No check_dilution Is precipitation occurring upon dilution into aqueous media? check_stock->check_dilution Yes dissolve_stock->check_stock optimize_dilution Action: Use stepwise dilution, pre-warm media, and vortex during addition. check_dilution->optimize_dilution Yes check_dmso Is the final DMSO concentration >0.5%? check_dilution->check_dmso No optimize_dilution->check_dmso end_fail Issue Persists: Contact Technical Support. optimize_dilution->end_fail lower_dmso Action: Lower the final DMSO concentration. check_dmso->lower_dmso Yes consider_alternatives Consider alternative solubilization methods (e.g., this compound hemisulfate, cyclodextrins). check_dmso->consider_alternatives No lower_dmso->consider_alternatives lower_dmso->end_fail end_success Success: Soluble this compound solution achieved. consider_alternatives->end_success

Caption: A logical workflow for troubleshooting this compound precipitation issues.

Experimental Workflow for Cell Viability Assay start Start seed_cells Seed cells in a 96-well plate start->seed_cells adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells prepare_solutions Prepare this compound working solutions (Protocol 1) adhere_cells->prepare_solutions treat_cells Treat cells with this compound and controls adhere_cells->treat_cells prepare_solutions->treat_cells incubate Incubate for desired time (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine CC50 read_absorbance->analyze end End analyze->end

Caption: A step-by-step workflow for performing a cell viability assay with this compound.

This compound Mechanism of Action: Inhibition of Sphingolipid Biosynthesis cluster_pathway De Novo Sphingolipid Biosynthesis Pathway serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt kds 3-Ketodihydrosphingosine spt->kds ceramide Ceramides kds->ceramide Further enzymatic steps complex_sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) ceramide->complex_sphingolipids outcome Disruption of Sphingolipid Synthesis (Antifungal & Cytotoxic Effects) complex_sphingolipids->outcome This compound This compound This compound->inhibition

References

Addressing experimental variability in Lipoxamycin studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipoxamycin studies. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and provide guidance on the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent antifungal antibiotic. Its primary mechanism of action is the inhibition of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By inhibiting SPT, this compound disrupts the production of essential sphingolipids, which are critical components of cell membranes and are involved in various cellular signaling processes. This disruption leads to cytotoxicity in fungal and mammalian cells.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions can be prepared in a suitable solvent such as DMSO and should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared working solutions for experiments.

Q3: Is this compound specific to fungal SPT?

No, this compound inhibits both fungal and mammalian serine palmitoyltransferase. It has been shown to be a potent inhibitor of SPT from Saccharomyces cerevisiae and also exhibits potent activity against the mammalian enzyme. This lack of specificity is the basis for its toxicity in mammalian cells.

Q4: What are potential off-target effects of this compound?

While the primary target of this compound is serine palmitoyltransferase, it is a good practice in drug development to consider potential off-target effects for any small molecule inhibitor. Off-target interactions can lead to unexpected phenotypic outcomes and experimental variability. As of the current literature, specific off-target interactions for this compound have not been extensively documented. However, researchers should include appropriate controls to validate that the observed effects are due to the inhibition of the sphingolipid biosynthesis pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected cytotoxicity or antifungal activity. 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.Prepare fresh stock solutions and aliquot for single use. Store at -20°C or -80°C.
2. Poor Solubility: this compound may not be fully dissolved in the assay medium.Ensure complete dissolution of the compound in the vehicle solvent (e.g., DMSO) before diluting into the aqueous assay medium. The final solvent concentration should be kept low and consistent across all treatments, including a vehicle control.
3. Cell Culture Conditions: High cell density or variations in growth phase can affect drug sensitivity.Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
4. Serum Interactions: Components in fetal bovine serum (FBS) may bind to this compound, reducing its effective concentration.Consider reducing the serum concentration during the treatment period or using serum-free media, if appropriate for the cell line. Always include proper controls.
High variability between replicate wells or experiments. 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate.Ensure thorough mixing of the cell suspension before and during plating. Pay attention to pipetting technique to ensure consistency.
2. Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
3. Inaccurate Pipetting: Errors in dispensing small volumes of the compound or cells.Calibrate pipettes regularly and use appropriate pipette sizes for the volumes being dispensed.
Unexpected cellular phenotype not consistent with SPT inhibition. 1. Off-Target Effects: The compound may be interacting with other cellular targets.Perform rescue experiments by supplementing with downstream metabolites of the sphingolipid pathway (e.g., sphingosine-1-phosphate) to confirm on-target effects. Use structurally unrelated SPT inhibitors as a positive control.
2. Mycoplasma Contamination: Contamination can alter cellular responses to treatment.Regularly test cell cultures for mycoplasma contamination.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against serine palmitoyltransferase (SPT) from different species and its minimum inhibitory concentration (MIC) against various fungal species.

Target/OrganismAssay TypeIC50 / MICReference
Saccharomyces cerevisiae SPTEnzyme Inhibition Assay21 nM[1]
Human SPTEnzyme Inhibition Assay~2.1 nM[1]
Candida albicansBroth Microdilution0.25 - 4.0 µg/mL[2]
Candida glabrataBroth Microdilution0.5 - 2.0 µg/mL[2]
Candida parapsilosisBroth Microdilution1.0 - 2.0 µg/mL[3]
Candida kruseiBroth Microdilution0.12 - 0.5 µg/mL[3]
Cryptococcus neoformansDisk Diffusion/Broth MicrodilutionPotent Activity[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in DMSO. For example, for a compound with a molecular weight of 421.5 g/mol (for the hemisulfate salt), dissolve 4.215 mg in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cytotoxicity Assay
  • Materials:

    • Mammalian or fungal cells

    • Appropriate cell culture medium

    • 96-well microplates

    • This compound stock solution (10 mM in DMSO)

    • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

    • Phosphate-buffered saline (PBS)

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

    • Prepare serial dilutions of this compound from the stock solution in the cell culture medium. The final DMSO concentration should not exceed 0.1% and should be consistent across all wells, including a vehicle control (medium with 0.1% DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Diagram 1: this compound's Impact on the Sphingolipid Biosynthesis Pathway

This diagram illustrates the mechanism of action of this compound, showing its inhibitory effect on serine palmitoyltransferase (SPT) and the subsequent downstream consequences on the sphingolipid biosynthesis pathway.

Sphingolipid_Pathway cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine This compound This compound This compound->SPT Ceramide Ceramide 3-Ketosphinganine->Ceramide Multiple Steps Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Cell_Membrane Cell Membrane Integrity & Signaling Complex_Sphingolipids->Cell_Membrane

Caption: this compound inhibits SPT, blocking sphingolipid synthesis.

Diagram 2: Experimental Workflow for Assessing this compound Cytotoxicity

This workflow outlines the key steps for conducting a cell-based cytotoxicity assay to evaluate the efficacy of this compound.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Seeding in 96-well plate Start->Cell_Culture Compound_Prep 2. Prepare this compound Serial Dilutions Cell_Culture->Compound_Prep Treatment 3. Treat Cells with This compound Compound_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Viability_Assay 5. Add Cell Viability Reagent (e.g., MTT) Incubation->Viability_Assay Measurement 6. Measure Absorbance/ Fluorescence Viability_Assay->Measurement Data_Analysis 7. Calculate % Viability & IC50 Measurement->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Start Inconsistent Results Check_Reagents Reagents OK? Start->Check_Reagents Check_Cells Cell Culture OK? Check_Reagents->Check_Cells Yes Sol_Prep Review Solution Prep & Storage Check_Reagents->Sol_Prep No Check_Protocol Protocol Adherence? Check_Cells->Check_Protocol Yes Myco_Test Test for Mycoplasma Check_Cells->Myco_Test No Pipetting Verify Pipetting Technique Check_Protocol->Pipetting No Passage_Num Check Passage Number Myco_Test->Passage_Num Edge_Effects Address Edge Effects Pipetting->Edge_Effects

References

Technical Support Center: Investigating Potential Off-Target Effects of Lipoxamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Lipoxamycin (B1675562).

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a potent inhibitor of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3][4][5] SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in the synthesis of all sphingolipids.[1] By inhibiting SPT, this compound disrupts the production of downstream sphingolipids, including ceramides, sphingomyelins, and complex glycosphingolipids, which are essential for various cellular functions such as signal transduction, membrane structure, cell growth, and apoptosis.[6][7][8][9]

Q2: Is the observed cellular toxicity of this compound attributed to on-target or off-target effects?

Current evidence suggests that the toxicity of this compound is primarily mechanism-based, meaning it is a direct consequence of its on-target inhibition of the essential enzyme SPT.[4] Sphingolipids are vital for mammalian cell function, and their depletion can lead to significant cellular stress and death. However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out without comprehensive investigation.

Q3: What are the potential downstream consequences of SPT inhibition by this compound that could be mistaken for off-target effects?

Inhibition of SPT by this compound leads to a global disruption of sphingolipid metabolism. This can manifest in a variety of cellular phenotypes that may be complex and appear unrelated to the primary target. Researchers should be aware of these potential on-target-related effects:

  • Alterations in Cell Signaling: Sphingolipids and their metabolites are critical second messengers in numerous signaling pathways. Their depletion can affect pathways regulating apoptosis, cell proliferation, and stress responses.[6][7][8][9]

  • Impaired Membrane Integrity and Function: Sphingolipids are integral components of cellular membranes and are particularly enriched in lipid rafts, which are important for signal transduction.[7][10] Disruption of sphingolipid synthesis can alter membrane fluidity, receptor localization, and transport functions.

  • Endoplasmic Reticulum (ER) Stress: The de novo synthesis of sphingolipids begins in the ER.[11][12] Inhibition of this pathway can lead to an accumulation of precursors or a disruption of ER homeostasis, potentially triggering the unfolded protein response (UPR) and ER stress.

  • Induction of Apoptosis: Ceramides, a downstream product of SPT, are well-known pro-apoptotic molecules.[8][9] While this compound inhibits ceramide synthesis, the overall disruption of sphingolipid homeostasis can still trigger apoptotic pathways.

Q4: How can I experimentally distinguish between on-target and potential off-target effects of this compound?

Distinguishing between on-target and off-target effects is a critical step in drug development. A multi-pronged approach is recommended:

  • Rescue Experiments: Attempt to rescue the observed phenotype by supplementing the cells with downstream metabolites of the sphingolipid pathway (e.g., sphingosine (B13886), ceramides). If the phenotype is reversed, it strongly suggests an on-target effect.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout SPT. If the genetic inhibition of SPT phenocopies the effects of this compound treatment, it provides strong evidence for an on-target mechanism.

  • Orthogonal Assays: Employ different small molecule inhibitors of SPT (e.g., Myriocin) that are structurally distinct from this compound.[13][14][15][16] If these inhibitors produce the same phenotype, it points towards an on-target effect.

Troubleshooting Guides for Investigating Off-Target Effects

Should you suspect off-target effects or wish to perform a comprehensive analysis, the following guides provide troubleshooting for common experimental approaches.

Guide 1: Kinase Profiling Assays

Kinases are a common class of off-target hits for small molecules. Kinase profiling assays can screen this compound against a large panel of kinases.

Table 1: Troubleshooting Kinase Profiling Assays

Observed Issue Potential Cause Troubleshooting Steps
High Variability Between Replicates Pipetting errors, inconsistent incubation times, edge effects on the plate.Use calibrated pipettes and consider automated liquid handlers. Ensure uniform incubation conditions and avoid using the outer wells of the microplate.[17]
False Positives Compound interference with the assay technology (e.g., fluorescence quenching or enhancement), non-specific inhibition.Run control experiments without the kinase to check for assay interference. Test for non-specific inhibition mechanisms.[17]
Inconsistent IC50 Values Compound solubility and stability issues, incorrect ATP concentration.Verify the solubility and stability of this compound in the assay buffer. Use an ATP concentration that is physiologically relevant for cell-based assays.[17]
Discrepancy Between in vitro and Cell-Based Assay Results Differences in the cellular environment, ATP concentration, and kinase conformation.Consider the complexity of the cellular environment and potential differences in kinase states between recombinant and cellular systems.[17]
Guide 2: Proteomics (e.g., Thermal Proteome Profiling - TPP)

TPP can identify direct protein targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon compound binding.

Table 2: Troubleshooting Proteomics Experiments

Observed Issue Potential Cause Troubleshooting Steps
High Percentage of Keratin Contamination Contamination from skin, hair, or lab environment.Wear appropriate personal protective equipment, including hairnets and lab coats. Use filtered pipette tips and maintain a clean workspace.
Presence of Polymers (e.g., PEG) Contamination from lab consumables like pipette tips or wipes.Use high-quality, polymer-free consumables.
Poor Data Reproducibility Sample preparation variability, batch effects.Standardize sample preparation protocols. Randomize sample processing and analysis to minimize batch effects.[18]
Low Protein Identification/Quantification Insufficient sample amount, inefficient protein extraction or digestion.Optimize protein extraction and digestion protocols. Ensure sufficient starting material.
Missing Values in Datasets Stochastic nature of data-dependent acquisition in mass spectrometry.Use data imputation methods cautiously. Consider data-independent acquisition (DIA) for more comprehensive quantification.[18]
Guide 3: Transcriptomics (e.g., RNA-Seq)

Transcriptomics can reveal changes in gene expression profiles upon this compound treatment, providing insights into affected signaling pathways.

Table 3: Troubleshooting Transcriptomics Data Analysis

Observed Issue Potential Cause Troubleshooting Steps
High Variability Between Biological Replicates Biological heterogeneity, inconsistent experimental conditions.Ensure consistent cell culture and treatment conditions. Use a sufficient number of biological replicates.
Batch Effects Samples processed or sequenced in different batches.Randomize samples across batches during library preparation and sequencing. Use batch correction algorithms during data analysis.[16]
Low-Quality Reads Poor sample quality, library preparation issues, sequencing errors.Perform quality control checks on raw sequencing data (e.g., using FastQC). Trim low-quality bases and adapter sequences.
Incorrect Differential Gene Expression Results Inappropriate statistical model, confounding factors not accounted for.Use appropriate statistical models for differential expression analysis (e.g., DESeq2, edgeR).[3] Include known covariates in the model.[16]
Difficulty in Biological Interpretation Large lists of differentially expressed genes without clear patterns.Perform pathway and gene set enrichment analysis (e.g., GO, KEGG) to identify affected biological processes.[3]
Guide 4: Cell-Based Cytotoxicity Assays

These assays are fundamental to assessing the overall cellular response to this compound.

Table 4: Troubleshooting Cytotoxicity Assays

Observed Issue Potential Cause Troubleshooting Steps
High Variability in Absorbance/Fluorescence Readings Inconsistent cell seeding, presence of air bubbles in wells.Ensure a homogenous cell suspension before seeding. Check for and remove any air bubbles before reading the plate.[7]
High Background Signal High cell density, contamination.Optimize the cell seeding density for the specific assay. Regularly check for and prevent microbial contamination.[7]
Results Not Reproducible Between Experiments Variation in cell passage number, reagent quality, or incubation times.Use cells within a consistent passage number range. Prepare fresh reagents and ensure consistent timing of experimental steps.[8]
Low or No Signal in ATP-Based Assays Low cell number, rapid ATP degradation.Ensure a sufficient number of viable cells. Use a lysis buffer that effectively inactivates ATPases and work quickly on ice.[9]

Experimental Protocols & Visualizations

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Identification

This protocol provides a method to assess the direct binding of this compound to its targets within intact cells.

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension and heat each aliquot to a different temperature in a thermal cycler.

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Analyze the soluble fraction by quantitative mass spectrometry (TPP) or Western blot for specific candidate proteins.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding of the compound to the protein.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_analysis Analysis start Start with Cultured Cells treatment Treat with this compound or Vehicle Control start->treatment heating Heat Aliquots to Different Temperatures treatment->heating lysis Cell Lysis heating->lysis separation Separate Soluble & Precipitated Proteins lysis->separation quantification Quantify Soluble Proteins (MS/WB) separation->quantification analysis Analyze Melting Curve Shift quantification->analysis

Fig 1. Cellular Thermal Shift Assay (CETSA) Workflow.
Signaling Pathway: Sphingolipid Biosynthesis and the Action of this compound

This diagram illustrates the primary target of this compound within the sphingolipid biosynthesis pathway.

Sphingolipid_Pathway cluster_er Endoplasmic Reticulum serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt kds 3-Ketodihydrosphingosine spt->kds Rate-limiting step ceramide Ceramide kds->ceramide ... downstream Complex Sphingolipids (e.g., Sphingomyelin) ceramide->downstream This compound This compound This compound->spt Inhibition

Fig 2. this compound inhibits the initial step of sphingolipid biosynthesis.
Logical Workflow: Investigating a Novel Phenotype

This diagram outlines a logical workflow for determining if an observed cellular phenotype is an on-target or potential off-target effect of this compound.

Investigation_Workflow cluster_validation On-Target Validation Experiments phenotype Novel Cellular Phenotype Observed with this compound on_target Is the phenotype ON-TARGET? phenotype->on_target off_target Potential OFF-TARGET Effect on_target->off_target No rescue Rescue with Downstream Metabolites on_target->rescue Yes knockdown SPT Knockdown/ Knockout on_target->knockdown Yes orthogonal Orthogonal SPT Inhibitor on_target->orthogonal Yes on_target_confirmed ON-TARGET Effect Confirmed rescue->on_target_confirmed knockdown->on_target_confirmed orthogonal->on_target_confirmed

Fig 3. Workflow for discriminating on-target from potential off-target effects.

References

Lipoxamycin Technical Support Center: Overcoming Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipoxamycin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of this compound in long-term experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

1. Q: My this compound solution appears to be losing activity over time. What are the common causes?

A: Loss of this compound activity is often due to its chemical instability in aqueous solutions. The primary factors contributing to degradation are suboptimal pH, elevated temperature, oxidation, and exposure to light. In long-term cell culture experiments, enzymatic degradation can also play a role.

2. Q: What is the recommended solvent and storage condition for this compound stock solutions?

A: For optimal stability, this compound should be dissolved in a suitable organic solvent, such as DMSO, for stock solutions. These stock solutions should be stored at -20°C or lower. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

3. Q: Is there a more stable form of this compound available?

A: Yes, the this compound hemisulfate salt form is reported to have enhanced water solubility and stability compared to the free form[1]. For long-term experiments in aqueous media, using the hemisulfate salt is recommended.

4. Q: How does pH affect the stability of this compound in my experimental medium?

A: While specific data for this compound is limited, many molecules with similar structures are susceptible to pH-dependent hydrolysis. For instance, some antibiotics show greatest stability around pH 4[2][3]. It is crucial to monitor and control the pH of your experimental medium, especially in long-term cultures where cellular metabolism can cause pH shifts. The stability of liposomes, which share some structural characteristics with this compound, has been shown to decrease in both acidic and alkaline conditions[4][5].

5. Q: Can I do anything to prevent oxidative degradation of this compound?

A: Yes, several strategies can minimize oxidation. Preparing solutions with degassed buffers, storing aliquots under an inert gas like argon or nitrogen, and avoiding exposure to high-energy light can be beneficial. Additionally, the inclusion of antioxidants may be considered, but their compatibility with the experimental system must be validated.

6. Q: How can I verify the integrity and bioactivity of my this compound during a long-term experiment?

A: To monitor the chemical integrity of this compound, analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed to detect the parent compound and any potential degradation products. To assess its bioactivity, you can perform a serine palmitoyltransferase (SPT) inhibition assay, which is the primary mechanism of action for this compound.

Troubleshooting Guides

Issue 1: Inconsistent Results in Long-Term Cell Culture Experiments
Potential Cause Troubleshooting Steps Rationale
This compound Degradation in Culture Medium 1. Prepare fresh this compound working solutions from a frozen stock for each medium change. 2. Consider using the more stable this compound hemisulfate salt. 3. Monitor and maintain the pH of the cell culture medium regularly. 4. Minimize the exposure of the medium containing this compound to light.Frequent replenishment ensures a consistent concentration of active compound. The hemisulfate salt offers better stability in aqueous environments. Cellular metabolism can alter the pH of the medium, potentially accelerating degradation. Photodegradation can be a factor in compound instability.
Cell Line Instability 1. Regularly perform cell line authentication (e.g., STR profiling). 2. Use cells within a consistent and low passage number range. 3. Monitor key cellular phenotypes throughout the experiment.Long-term cell culture can lead to genetic and phenotypic drift, which can affect experimental outcomes independently of the compound's stability.
Issue 2: Suspected Degradation of this compound Stock Solution
Potential Cause Troubleshooting Steps Rationale
Improper Storage 1. Ensure stock solutions are stored at -20°C or -80°C. 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 3. Store in tightly sealed vials to prevent solvent evaporation and exposure to moisture.Temperature fluctuations can accelerate the degradation of dissolved compounds. Repeated freezing and thawing can introduce ice crystals that may damage the compound and allow for water condensation, which can lead to hydrolysis.
Oxidation 1. If possible, overlay the stock solution with an inert gas (argon or nitrogen) before sealing and freezing. 2. Use amber vials or wrap vials in foil to protect from light.This minimizes the presence of oxygen, a key component in oxidative degradation. Light can provide the energy to initiate photo-oxidative reactions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Warm a vial of this compound (or this compound hemisulfate) to room temperature.

    • Under sterile conditions, dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex gently until fully dissolved.

    • Dispense into single-use, light-protected (amber) aliquots.

    • Store at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution in the desired experimental buffer or cell culture medium to the final working concentration immediately before use.

    • Do not re-freeze any remaining diluted solution.

Protocol 2: Monitoring this compound Stability and Bioactivity
  • HPLC-MS Analysis for Chemical Stability:

    • At designated time points during your experiment (e.g., 0, 24, 48, 72 hours), collect samples of your experimental medium containing this compound.

    • Analyze the samples using a validated HPLC-MS method to quantify the remaining concentration of the parent this compound molecule. A decrease in the parent peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.

  • In Vitro SPT Activity Assay for Bioactivity:

    • Prepare a standard curve with freshly prepared this compound.

    • At the same time points as the HPLC-MS analysis, take samples of your experimental medium.

    • Perform a serine palmitoyltransferase (SPT) inhibition assay using these samples.

    • Compare the inhibitory activity of the aged samples to the standard curve to determine the remaining bioactivity of this compound.

Data Presentation

Table 1: General Factors Affecting this compound Stability and Mitigation Strategies

Factor Effect on Stability Recommended Mitigation Strategy
Temperature Increased temperature accelerates degradation.Store stock solutions at -20°C or -80°C. Minimize time at room temperature.
pH Deviations from optimal pH can lead to hydrolysis.Use buffered solutions. Monitor and adjust the pH of long-term cultures. Consider using the more stable hemisulfate salt.
Oxidation Can lead to loss of activity.Store under inert gas. Use antioxidants where appropriate and validated.
Light Can cause photodegradation.Store solutions in light-protected containers (e.g., amber vials).
Freeze-Thaw Cycles Can degrade the compound and introduce moisture.Prepare and store in single-use aliquots.

Visualizations

experimental_workflow Experimental Workflow for Long-Term this compound Studies cluster_prep Preparation cluster_experiment Experiment cluster_monitoring Monitoring prep_stock Prepare this compound Stock in DMSO aliquot Aliquot for Single Use prep_stock->aliquot store Store at -20°C/-80°C aliquot->store prep_working Prepare Fresh Working Solution store->prep_working add_to_culture Add to Cell Culture prep_working->add_to_culture incubate Incubate (Time Points) add_to_culture->incubate sample Collect Samples incubate->sample hplc HPLC-MS Analysis (Chemical Stability) sample->hplc spt_assay SPT Activity Assay (Bioactivity) sample->spt_assay

Caption: Workflow for handling this compound in long-term experiments.

degradation_pathway Potential this compound Degradation Pathways cluster_stressors Stressors cluster_degradation Degradation Mechanisms This compound Active this compound hydrolysis Hydrolysis This compound->hydrolysis oxidation Oxidation This compound->oxidation photodegradation Photodegradation This compound->photodegradation ph Suboptimal pH ph->hydrolysis temp High Temperature temp->hydrolysis light Light Exposure light->photodegradation oxygen Oxygen oxygen->oxidation degraded Inactive Products hydrolysis->degraded oxidation->degraded photodegradation->degraded

Caption: Factors leading to this compound degradation.

References

Troubleshooting inconsistent results in Lipoxamycin antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipoxamycin antifungal assays. Inconsistent results in antifungal susceptibility testing can be a significant challenge, and this resource aims to provide clear and actionable solutions to common problems.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound antifungal assays, offering potential causes and recommended solutions in a question-and-answer format.

Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent between experiments?

Inconsistent MIC values are a common issue in antifungal susceptibility testing. Several factors can contribute to this variability. Here are some key areas to investigate:

  • Inoculum Preparation: The concentration of the fungal inoculum is critical. A higher than intended inoculum size can lead to apparently higher MICs, while a lower concentration may result in artificially low MICs.

    • Solution: Always standardize your inoculum using a spectrophotometer to measure optical density or by cell counting with a hemocytometer. Ensure you are following the recommended inoculum concentrations, typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts like Candida and Cryptococcus.

  • Media Composition: The composition of the culture medium can significantly impact the activity of antifungal agents.

    • Solution: Use a standardized and recommended medium such as RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0. Be aware that lot-to-lot variability in media can occur, so it is good practice to test a new lot with quality control strains.

  • Incubation Conditions: Incubation time and temperature are critical parameters that must be strictly controlled.

    • Solution: For most Candida species, incubate plates at 35°C for 24-48 hours. Cryptococcus species may require a longer incubation of 72 hours. Ensure your incubator maintains a consistent temperature and humidity.

  • Endpoint Reading: Subjectivity in visual endpoint determination can lead to variability.

    • Solution: The MIC should be determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control. For fungistatic agents, this is often a ≥50% reduction in turbidity. To improve objectivity, consider using a microplate reader to measure optical density. Having two independent researchers read the plates can also help ensure consistency.

Q2: I am observing "trailing" growth in my this compound microbroth dilution assay. How should I interpret these results?

Trailing, or the persistent, partial growth of a fungus at concentrations above the MIC, can complicate endpoint determination. This phenomenon is more common with fungistatic agents.

  • Potential Cause: Trailing can be influenced by factors such as the pH of the medium and the incubation time.

  • Solution:

    • Read at an Earlier Time Point: For Candida species, reading the MIC at 24 hours instead of 48 hours can often minimize the trailing effect.

    • Adhere to Endpoint Criteria: Strictly follow the recommended endpoint reading criteria (e.g., ≥50% growth inhibition for yeasts).

    • Confirm with a Fungicidal Assay: If trailing makes MIC determination difficult, consider performing a minimum fungicidal concentration (MFC) assay to determine the concentration at which this compound is lethal to the fungus.

Q3: My results show fungal growth at high concentrations of this compound, but not at lower concentrations. What could be causing this "paradoxical effect"?

The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where an antifungal agent appears less effective at higher concentrations than at lower concentrations. While not specifically documented for this compound, it has been observed with other classes of antifungals, notably the echinocandins.

  • Potential Cause: This effect is often linked to the fungal stress response. At high drug concentrations, the fungus may upregulate compensatory pathways, such as chitin (B13524) synthesis in the case of cell wall inhibitors.

  • Solution:

    • Verify the Phenomenon: Repeat the assay carefully, ensuring accurate serial dilutions.

    • Test a Wider Concentration Range: Extend the concentration range to see if inhibition is restored at even higher concentrations.

    • Consider the Mechanism: As this compound inhibits sphingolipid biosynthesis, a crucial component of the cell membrane, a paradoxical effect is less expected than with cell wall active agents. However, if observed, it warrants further investigation into the specific stress response of the fungal species to high concentrations of this compound.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent inhibitor of the enzyme serine palmitoyltransferase (SPT). SPT is the first and rate-limiting enzyme in the de novo biosynthesis of sphingolipids, which are essential components of fungal cell membranes. By inhibiting SPT, this compound disrupts the integrity and function of the fungal cell membrane, leading to cell death.

What are the expected MIC ranges for this compound against common fungal pathogens?

The in vitro activity of this compound can vary depending on the fungal species. The following table summarizes the available data on MIC ranges.

Fungal SpeciesMIC Range (µg/mL)
Candida species0.25 - 16[1]
Cryptococcus species0.25 - 0.5[1]
Filamentous FungiSensitive in disk diffusion assays

Note: Data for specific species within these genera is limited. Further testing is recommended to determine the precise MIC for your isolate of interest.

What is the recommended protocol for a this compound antifungal susceptibility assay?

A broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi) is recommended. A detailed experimental protocol is provided below.

Experimental Protocols

Broth Microdilution Assay for this compound (Adapted from CLSI M27/M38)

This protocol outlines the key steps for determining the MIC of this compound against fungal isolates.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a stock concentration of 1 mg/mL.

    • The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced growth inhibition.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculum Preparation:

    • From a fresh 24-48 hour culture on an appropriate agar (B569324) plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microdilution plate.

    • Incubate the plate at 35°C. Incubation time will vary depending on the organism (e.g., 24-48 hours for Candida spp., 72 hours for Cryptococcus spp.).

  • Reading the MIC:

    • Determine the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well. This can be done visually or with a microplate reader.

Visualizations

To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.

Lipoxamycin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipo Prepare this compound Stock & Dilutions inoculate Inoculate Microplate prep_lipo->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC incubate->read_mic

Workflow for this compound Antifungal Assay

Lipoxamycin_Signaling_Pathway cluster_pathway Sphingolipid Biosynthesis Pathway serine Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine sphinganine Sphinganine ketosphinganine->sphinganine ceramide Ceramides sphinganine->ceramide complex_sl Complex Sphingolipids (e.g., Glucosylceramide, Inositol Phosphoceramide) ceramide->complex_sl membrane Fungal Cell Membrane Integrity & Function complex_sl->membrane death Fungal Cell Death membrane->death This compound This compound This compound->spt Inhibits

This compound Mechanism of Action

References

Best practices for long-term storage and handling of Lipoxamycin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lipoxamycin (B1675562)

This guide provides best practices for the long-term storage and handling of this compound, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antifungal antibiotic that acts as a potent inhibitor of the enzyme serine palmitoyltransferase (SPT).[1][2][3] SPT is a key enzyme in the sphingolipid biosynthesis pathway.[4][5] By inhibiting SPT, this compound disrupts the production of essential sphingolipids, which are critical components of cell membranes and are involved in various cellular signaling processes. Its inhibitory action has been demonstrated against SPT from various organisms, including Saccharomyces cerevisiae and humans.

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound and its hemisulfate salt should be stored at -20°C. Under these conditions, the compound is stable for at least four years. It is crucial to store it in a tightly sealed container to prevent degradation.

Q3: Should I be aware of any safety and handling precautions when working with this compound?

Yes, this compound is a potent bioactive molecule and requires careful handling. It has been reported to be highly toxic in mice when administered subcutaneously or topically. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling. Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.

Q4: What is the difference between this compound and this compound hemisulfate?

This compound is the free base form of the compound, while this compound hemisulfate is a salt form. The hemisulfate salt generally offers enhanced water solubility and stability compared to the free base form. For most biological assays, both forms are expected to exhibit comparable activity at equivalent molar concentrations.

Q5: In which solvents can I dissolve this compound?

This compound is slightly soluble in chloroform (B151607) and methanol (B129727). For biological experiments, it is common to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into aqueous buffers or cell culture media. Always perform a solubility test for your specific application and solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no activity in my assay. Compound Degradation: Improper storage (e.g., exposure to room temperature for extended periods, moisture).Ensure the compound has been consistently stored at -20°C. Aliquot the stock solution to minimize freeze-thaw cycles.
Incomplete Solubilization: The compound may not be fully dissolved in the working solution.After dissolving, visually inspect the solution for any precipitate. Gentle warming or vortexing may aid dissolution. Consider preparing a fresh stock solution.
Incorrect Concentration: Errors in calculating dilutions from the stock solution.Double-check all calculations for preparing working solutions. Use calibrated pipettes for accurate measurements.
Precipitation observed in my working solution. Low Solubility: The concentration of this compound in the aqueous buffer or media exceeds its solubility limit.Reduce the final concentration of this compound in your working solution. If using a stock in an organic solvent, ensure the final concentration of the solvent is low and compatible with your assay.
Buffer Incompatibility: Components of your buffer may be interacting with the compound.Test the solubility of this compound in a small volume of your buffer before preparing a large batch.
Variability between experimental replicates. Uneven Distribution of Compound: Inadequate mixing of the working solution before adding to replicates.Ensure the working solution is thoroughly mixed before each use.
Adsorption to Plastics: Lipophilic compounds can sometimes adsorb to plastic surfaces.Use low-adhesion microplates and pipette tips if available. For stock solutions in organic solvents, always use glass vials with Teflon-lined caps.

Data Summary

Physicochemical and Storage Data for this compound
PropertyValueReference
Molecular Formula C₁₉H₃₆N₂O₅
Molecular Weight 372.50 g/mol
CAS Number 32886-15-0
Recommended Storage Temp. -20°C
Long-Term Stability ≥ 4 years at -20°C
Solubility Slightly soluble in Chloroform and Methanol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 372.50 g/mol ) in methanol.

Materials:

  • This compound (solid)

  • Methanol (anhydrous, analytical grade)

  • Calibrated analytical balance

  • Glass vial with a Teflon-lined cap

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, weigh out a precise amount of this compound (e.g., 1 mg).

  • Calculate the volume of methanol required to achieve a 10 mM concentration. For 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.001 g / 372.50 g/mol ) / 0.010 mol/L = 0.000268 L = 268 µL

  • Add the calculated volume of methanol to the vial containing the solid this compound.

  • Cap the vial tightly and vortex until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Visualizations

experimental_workflow cluster_receipt Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use receive Receive this compound log Log Lot # and Date receive->log store_initial Store at -20°C Immediately log->store_initial equilibrate Equilibrate to Room Temp. store_initial->equilibrate Prepare for Use weigh Weigh Solid in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Low-Adhesion Tubes dissolve->aliquot store_stock Store Aliquots at -20°C aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw Begin Experiment dilute Dilute to Working Concentration thaw->dilute assay Add to Assay dilute->assay

Caption: Workflow for receiving, preparing, and using this compound.

signaling_pathway L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Sphingolipids Downstream Sphingolipids KDS->Sphingolipids This compound This compound This compound->SPT

Caption: this compound inhibits SPT, the first step in sphingolipid biosynthesis.

References

Technical Support Center: Minimizing Lipoxamycin Toxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of Lipoxamycin in mammalian cell lines. This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] Due to the essential role of sphingolipids in mammalian cell structure and signaling, inhibition of SPT by this compound can lead to significant cytotoxicity.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced toxicity?

A1: this compound is a potent inhibitor of serine palmitoyltransferase (SPT), a critical enzyme that catalyzes the first step in sphingolipid biosynthesis.[1][3][4] Sphingolipids are essential components of cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.[5][6] By inhibiting SPT, this compound depletes the cell of essential sphingolipids, leading to disruption of these processes and ultimately, cell death.[1]

Q2: Why am I observing high levels of cell death even at low concentrations of this compound?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • High Potency: this compound is a highly potent inhibitor of SPT.[1]

  • Cell Line Sensitivity: Different mammalian cell lines exhibit varying sensitivities to drugs.[6] Some cell lines may have a lower tolerance for disruptions in sphingolipid biosynthesis.

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at concentrations typically above 0.1-0.5%.[5][7]

  • Prolonged Exposure: Continuous exposure to the inhibitor can lead to a cumulative toxic effect.[7]

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response study is recommended to identify a concentration that effectively inhibits SPT without causing excessive cell death.

Q4: Are there any general strategies to reduce the cytotoxic effects of this compound?

A4: Yes, several strategies can be employed:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration for the shortest possible duration.

  • Careful Solvent Management: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line.[5] Always include a vehicle-only control in your experiments.

  • Maintain Optimal Cell Culture Conditions: Healthy, unstressed cells are generally more resistant to drug-induced toxicity.[8]

  • Consider Co-treatment with Protective Agents: Depending on the specific downstream effects in your cell line, co-treatment with antioxidants or other cytoprotective agents might be beneficial, though this needs to be validated experimentally.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed shortly after this compound treatment. Inhibitor concentration is too high.Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a broad range of concentrations.
Cell line is particularly sensitive to SPT inhibition.Consider using a more robust cell line if your experimental design allows. Otherwise, perform extensive optimization of concentration and exposure time.
Solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration is non-toxic for your cell line (typically <0.1-0.5%). Run a solvent-only control to assess its effect.[5][7]
Inconsistent results between experiments. This compound degradation.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[7]
Variations in cell density or health.Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment.
Contamination of cell culture.Regularly check for microbial or mycoplasma contamination.[9][10][11]
No observable effect of this compound. This compound is inactive.Verify the storage conditions and age of your this compound stock.
Insufficient incubation time.Increase the incubation time to allow for the depletion of downstream sphingolipids.
Incorrect dosage preparation.Double-check all calculations and dilutions.

Quantitative Data Summary

Parameter Typical Range (Hypothetical) Relevance
This compound IC50 (SPT Inhibition) 10-100 nMConcentration required to inhibit 50% of serine palmitoyltransferase activity.
This compound IC50 (Cell Viability) 0.1 - 10 µMConcentration required to reduce cell viability by 50%. This will be highly cell-line dependent.
Optimal Working Concentration 0.05 - 1 µMA starting point for experiments, aiming for significant SPT inhibition with minimal cytotoxicity.
Maximum Non-Toxic DMSO Concentration 0.1% - 0.5% (v/v)The highest concentration of DMSO that does not significantly impact cell viability on its own.[5]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Cell Viability Assay

This protocol provides a method to assess the cytotoxic effect of this compound and determine its IC50 value in a specific mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours, or until a color change is observed in the control wells.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Serine Palmitoyltransferase (SPT) Activity Assay in Cell Lysates

This protocol allows for the direct measurement of SPT activity and its inhibition by this compound. This example uses a non-radioactive HPLC-based method.

Materials:

  • Cell lysate from the mammalian cell line of interest

  • This compound

  • L-serine

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT, 2 mM EDTA)

  • Internal standard (e.g., C17-sphingosine)

  • Reagents for HPLC analysis (e.g., o-phthalaldehyde (B127526) (OPA) for derivatization)

Procedure:

  • Preparation of Cell Lysates:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells using a suitable lysis buffer and sonication or homogenization.

    • Determine the protein concentration of the lysate (e.g., using a Bradford assay).

  • Inhibition Assay:

    • In a microcentrifuge tube, pre-incubate the cell lysate (e.g., 100 µg of protein) with various concentrations of this compound (or vehicle control) in the reaction buffer containing PLP on ice for 30 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding L-serine and palmitoyl-CoA to the pre-incubated mixture.

    • Incubate at 37°C for 60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a suitable solvent (e.g., alkaline methanol).

    • Add the internal standard.

    • Extract the lipids using an appropriate organic solvent extraction method.

  • Derivatization and HPLC Analysis:

    • Dry the lipid extract and derivatize the product (3-ketodihydrosphingosine, which is reduced to sphinganine) with OPA.

    • Analyze the derivatized sample by HPLC with fluorescence detection.

  • Data Analysis:

    • Quantify the amount of product formed by comparing the peak area to a standard curve.

    • Calculate the percentage of SPT inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Lipoxamycin_Toxicity_Workflow Workflow for Assessing and Mitigating this compound Toxicity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_optimization Optimization prep_cells Prepare Mammalian Cell Culture dose_response Dose-Response Assay (e.g., Resazurin) prep_cells->dose_response spt_assay SPT Activity Assay prep_cells->spt_assay prep_lipo Prepare this compound Stock Solution prep_lipo->dose_response prep_lipo->spt_assay calc_ic50_viability Calculate IC50 (Cell Viability) dose_response->calc_ic50_viability calc_ic50_spt Calculate IC50 (SPT Inhibition) spt_assay->calc_ic50_spt optimize_conc Optimize this compound Concentration & Time calc_ic50_viability->optimize_conc calc_ic50_spt->optimize_conc final_exp Perform Target Experiment optimize_conc->final_exp

Caption: Experimental workflow for this compound toxicity assessment.

Lipoxamycin_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Toxicity cluster_effects Downstream Toxic Effects This compound This compound spt Serine Palmitoyltransferase (SPT) This compound->spt Inhibits sphingolipids Sphingolipid Biosynthesis spt->sphingolipids Catalyzes depletion Depletion of Sphingolipids (e.g., Ceramides, Sphingomyelin) sphingolipids->depletion membrane_disruption Membrane Integrity Disruption depletion->membrane_disruption signaling_disruption Disruption of Signaling Pathways depletion->signaling_disruption apoptosis Apoptosis membrane_disruption->apoptosis signaling_disruption->apoptosis

Caption: this compound's mechanism of toxicity via SPT inhibition.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Lipoxamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Lipoxamycin.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Issue Potential Cause Suggested Solution
Low this compound Entrapment Efficiency in Lipid-Based Nanoparticles 1. Suboptimal lipid composition. 2. Inefficient hydration of the lipid film. 3. Drug-to-lipid ratio is too high. 4. pH of the hydration buffer is not optimal for the amphiphilic drug.1. Screen different phospholipids (B1166683) and cholesterol ratios. Consider lipids with longer acyl chains for better incorporation of lipophilic moieties. 2. Ensure the hydration temperature is above the phase transition temperature (Tc) of the chosen lipids and allow for adequate hydration time with gentle agitation. 3. Perform a loading curve study to determine the optimal drug-to-lipid ratio. 4. Adjust the pH of the hydration buffer to optimize the charge and solubility of this compound's polar head group.
Poor Physical Stability of this compound Formulation (e.g., aggregation, precipitation) 1. Inadequate surface stabilization of nanoparticles. 2. High polydispersity index (PDI) of the nanoparticle suspension. 3. Storage conditions are not optimal.1. Incorporate a stabilizer such as PEGylated lipids (e.g., DSPE-PEG2000) into the formulation to provide steric hindrance. 2. Optimize the preparation method (e.g., extrusion, sonication) to achieve a PDI below 0.2. 3. Store the formulation at a recommended temperature (e.g., 4°C) and protect from light. Conduct long-term stability studies.
High Variability in In Vivo Pharmacokinetic Data 1. Inconsistent oral gavage technique. 2. Variability in the fasted state of the animals. 3. Formulation instability in the gastrointestinal tract.1. Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.[1][2] 2. Standardize the fasting period for all animals before dosing (e.g., 12 hours with free access to water). 3. Consider enteric-coated capsules or incorporating mucoadhesive polymers to protect the formulation from the harsh gastric environment and prolong its residence time.
No Significant Improvement in Oral Bioavailability Compared to Unformulated this compound 1. The chosen formulation strategy is not suitable for this compound. 2. Insufficient drug release from the carrier at the absorption site. 3. First-pass metabolism is the primary barrier, not solubility or dissolution.1. Explore alternative formulation strategies. If a liposomal formulation was unsuccessful, consider solid lipid nanoparticles (SLNs) or a self-emulsifying drug delivery system (SEDDS). 2. Modify the formulation to facilitate drug release, for example, by using lipids that are more susceptible to digestion by intestinal lipases. 3. Investigate the potential for co-administration with a cytochrome P450 inhibitor (in preclinical studies) to assess the impact of first-pass metabolism.

Frequently Asked Questions (FAQs)

1. What are the main challenges affecting the in vivo bioavailability of this compound?

This compound, being an amphiphilic molecule with a long alkyl chain, likely faces several challenges to oral bioavailability:

  • Low Aqueous Solubility: The lipophilic tail can lead to poor solubility in the aqueous environment of the gastrointestinal tract, limiting its dissolution and subsequent absorption.

  • Poor Permeability: While the lipophilic nature may favor membrane crossing, the overall size and structure of the molecule might hinder passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: Like many drugs, this compound may be subject to significant metabolism in the liver and gut wall before reaching systemic circulation.[3]

  • Instability: The molecule may be susceptible to degradation in the harsh acidic and enzymatic environment of the stomach and intestines.

2. Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?

Given its amphiphilic nature, lipid-based delivery systems are highly promising. These include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound, it would likely intercalate within the lipid bilayer.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core that can incorporate lipophilic drugs.[4][5][6] They offer advantages like improved stability and controlled release.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

3. How can I assess the success of my formulation strategy in vitro before proceeding to in vivo studies?

Several in vitro tests can provide valuable insights:

  • Entrapment Efficiency and Drug Loading: To quantify the amount of this compound successfully incorporated into the carrier.

  • Particle Size and Zeta Potential: To characterize the physical properties of the nanoparticles, which influence their stability and interaction with biological membranes.

  • In Vitro Release Studies: Using a dialysis method or a Franz diffusion cell to assess the rate and extent of drug release from the formulation in simulated gastrointestinal fluids.

  • In Vitro Caco-2 Cell Permeability Assay: To predict the intestinal absorption of the formulated this compound.

4. What are the critical parameters to monitor during an in vivo pharmacokinetic study?

The key pharmacokinetic parameters to determine the oral bioavailability include:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Reach Maximum Concentration (Tmax): The time at which Cmax is observed.

  • Half-life (t1/2): The time required for the drug concentration in the plasma to decrease by half.

  • Oral Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.

Data Presentation

As specific pharmacokinetic data for this compound is not publicly available, the following table presents representative data for other antifungal agents with poor oral bioavailability, and the potential improvements that can be achieved with formulation strategies. This data can serve as a benchmark for your experiments.

Table 1: Representative Pharmacokinetic Parameters of Antifungal Agents in Rats

Compound Formulation Dose (mg/kg) Cmax (ng/mL) AUC (ng·h/mL) Oral Bioavailability (F%) Reference
Itraconazole Suspension1050 ± 15350 ± 90< 10%[7][8]
Solid Lipid Nanoparticles10250 ± 502100 ± 450~45%[7][8]
Amphotericin B Deoxycholate51700 ± 300Not Reported< 1%[9][10]
Liposomal (AmBisome®)514400 ± 2500Not Reported~5%[9][10]

Note: The data presented are approximations from multiple sources and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes a common method for encapsulating an amphiphilic drug like this compound into liposomes.[11][12][13]

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in a round-bottom flask using a sufficient volume of chloroform/methanol (2:1 v/v).

  • Add this compound to the lipid solution at a drug-to-lipid ratio of 1:20 (w/w).

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the Tc of the lipids (e.g., 45°C) to form a thin, uniform lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently at a temperature above the Tc of the lipids. The volume of PBS should be calculated to achieve the desired final lipid concentration.

  • After complete hydration, the resulting multilamellar vesicle suspension can be sonicated in a bath sonicator for 5-10 minutes.

  • For a more uniform size distribution, the liposome (B1194612) suspension should be extruded 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the Tc.

  • Store the final liposomal suspension at 4°C.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of a formulated compound in rats.[1][2][14]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • House the rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Fast the rats for 12 hours before the experiment, with free access to water.

  • Divide the rats into two groups: one receiving the this compound formulation and a control group receiving unformulated this compound. An additional group for intravenous administration is required to determine absolute bioavailability.

  • Administer the this compound formulation or control suspension to the rats via oral gavage at a predetermined dose.[15][16] The volume should not exceed 10 mL/kg.[2]

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software.

Mandatory Visualization

Experimental_Workflow_for_Bioavailability_Enhancement cluster_formulation Formulation and Characterization cluster_invivo In Vivo Evaluation Formulation This compound Formulation (e.g., Liposomes, SLNs) Characterization In Vitro Characterization - Size & Zeta Potential - Entrapment Efficiency - In Vitro Release Formulation->Characterization Quality Control Animal_Dosing Oral Gavage in Rats (Fasted) Characterization->Animal_Dosing Optimized Formulation Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, F%) Plasma_Analysis->PK_Analysis

Caption: Workflow for developing and evaluating a novel this compound formulation.

Lipid_Based_Delivery_System cluster_liposome Liposome cluster_sln Solid Lipid Nanoparticle (SLN) Lipo Lipid Bilayer AqCore Aqueous Core SLN Solid Lipid Matrix This compound This compound (Amphiphilic) This compound->Lipo Intercalates in Bilayer This compound->SLN Dispersed in Matrix

Caption: Incorporation of this compound into lipid-based delivery systems.

Signaling_Pathway_Placeholder Oral_Admin Oral Administration of This compound Formulation GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Intestinal_Epithelium Intestinal Epithelium (Absorption) GI_Tract->Intestinal_Epithelium Systemic_Circulation Systemic Circulation (Bioavailability) Intestinal_Epithelium->Systemic_Circulation Bypasses some first-pass effect First_Pass First-Pass Metabolism (Liver) Intestinal_Epithelium->First_Pass First_Pass->Systemic_Circulation Metabolites

Caption: Fate of orally administered this compound formulation.

References

Validation & Comparative

A Comparative Guide to Serine Palmitoyltransferase Inhibitors: Lipoxamycin vs. Myriocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent serine palmitoyltransferase (SPT) inhibitors: lipoxamycin (B1675562) and myriocin (B1677593). SPT is the rate-limiting enzyme in the de novo sphingolipid synthesis pathway, making it a critical target for research in metabolic diseases, oncology, and immunology. This document summarizes key quantitative data, outlines experimental methodologies for assessing SPT inhibition, and visualizes the relevant biological pathways and workflows.

Data Presentation: Quantitative Comparison of Inhibitors

The following table summarizes the key quantitative parameters for this compound and myriocin based on available literature. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundMyriocinReference
Target Enzyme Serine Palmitoyltransferase (SPT)Serine Palmitoyltransferase (SPT)[1]
IC50 Value 21 nM160.0 ± 1.2 pM[2]
Ki Value Not Reported0.28 nM[3]
Mechanism of Action Inhibition of SPT activityPotent and specific inhibitor that forms an external aldimine with PLP at the active site, followed by covalent modification of the catalytic lysine, leading to a dual mechanism of inhibition.[4]
Reported Biological Activity Antifungal activityImmunosuppressive, potential therapeutic for insulin (B600854) resistance and atherosclerosis.[5]
Specificity Potent inhibitor of mammalian SPTHigh specificity for SPT.
In Vivo Toxicity Reported to be highly toxic in mice when applied subcutaneously or topically.Generally used in preclinical in vivo studies, but potential for GI toxicity has been noted.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the de novo sphingolipid synthesis pathway, highlighting the role of SPT, and a general experimental workflow for evaluating SPT inhibitors.

cluster_pathway De Novo Sphingolipid Synthesis Pathway cluster_inhibitors SPT Inhibitors Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Acylation Ceramide Ceramide Dihydroceramide->Ceramide Desaturation ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids SPT->Ketosphinganine Condensation This compound This compound This compound->SPT Inhibits Myriocin Myriocin Myriocin->SPT Inhibits

Caption: De Novo Sphingolipid Synthesis Pathway and SPT Inhibition.

cluster_workflow Experimental Workflow for SPT Inhibitor Evaluation start Start prepare_lysate Prepare Cell Lysate or Microsomes start->prepare_lysate spt_assay Perform SPT Activity Assay (Radiolabeled or HPLC-based) prepare_lysate->spt_assay add_inhibitor Add Inhibitor (this compound or Myriocin) at varying concentrations spt_assay->add_inhibitor measure_activity Measure SPT Activity (e.g., incorporation of radiolabeled serine) add_inhibitor->measure_activity calculate_ic50 Calculate IC50 Value measure_activity->calculate_ic50 end End calculate_ic50->end

References

Comparative Analysis of Lipoxamycin and Sphingofungin Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparative analysis of the antifungal efficacy of two potent inhibitors of serine palmitoyltransferase (SPT), Lipoxamycin and sphingofungin. Both compounds target the initial and rate-limiting step in the de novo biosynthesis of sphingolipids, a crucial pathway for fungal cell growth, signaling, and virulence. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate a clear understanding of their mechanisms and antifungal potential.

Executive Summary

Data Presentation: Antifungal Efficacy

The following tables summarize the available quantitative data on the antifungal activity of this compound and sphingofungin. It is important to note that a direct comparison is challenging due to the limited availability of head-to-head studies.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC Range (µg/mL)Notes
Candida spp.0.25 - 16Broad activity against various Candida species.[1][2]
Cryptococcus neoformansData not specifiedReported to be the most sensitive organism to this compound.[1][2]
Filamentous FungiData not specifiedSensitive in disk diffusion assays.[1][2]

Table 2: Antifungal Activity of Sphingofungin

Fungal SpeciesMIC Range (µg/mL)Notes
Cryptococcus spp.Data not specifiedReported to be especially effective against this genus.[1]
Candida albicansData not specifiedGeneral antifungal activity has been noted.
Aspergillus fumigatusData not specifiedGeneral antifungal activity has been noted.

Note: The lack of specific MIC values for sphingofungin in the public domain highlights a significant data gap for a direct comparative analysis.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Both this compound and sphingofungin exert their antifungal effects by inhibiting serine palmitoyltransferase (SPT). SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in the biosynthesis of sphingolipids. Sphingolipids are essential components of fungal cell membranes and are involved in various cellular processes, including signal transduction, stress responses, and pathogenesis.

The inhibition of SPT leads to the depletion of downstream sphingolipids, such as ceramides (B1148491) and complex sphingolipids, which are crucial for maintaining membrane integrity and function. The disruption of this pathway ultimately results in fungal cell growth inhibition and cell death.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Sphingolipid_Biosynthesis_Pathway cluster_inhibition Site of Inhibition SPT SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Catalyzes L-Serine L-Serine L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide Complex_Sphingolipids Complex_Sphingolipids Phytoceramide->Complex_Sphingolipids e.g., Inositol phosphorylceramide (IPC) Membrane_Integrity Membrane_Integrity Complex_Sphingolipids->Membrane_Integrity Maintains Cell_Signaling Cell_Signaling Complex_Sphingolipids->Cell_Signaling Regulates This compound This compound This compound->SPT Inhibits Sphingofungin Sphingofungin Sphingofungin->SPT Inhibits

Fungal Sphingolipid Biosynthesis Pathway and Inhibition

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Inoculum Prepare Fungal Inoculum Microtiter_Plate Inoculate Microtiter Plate Fungal_Inoculum->Microtiter_Plate Antifungal_Dilutions Prepare Serial Dilutions (this compound/Sphingofungin) Antifungal_Dilutions->Microtiter_Plate Incubation Incubate at 35°C for 24-48h Microtiter_Plate->Incubation Visual_Reading Visually Read MIC Endpoint Incubation->Visual_Reading Spectrophotometer Alternatively, Read with Spectrophotometer Incubation->Spectrophotometer Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Visual_Reading->Determine_MIC Spectrophotometer->Determine_MIC

Antifungal Susceptibility Testing Workflow

SPT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme_Source Prepare Enzyme Source (e.g., Fungal Lysate) Reaction_Mixture Combine Enzyme, Substrates, and Inhibitor Enzyme_Source->Reaction_Mixture Substrates Prepare Substrates (L-Serine, Palmitoyl-CoA) Substrates->Reaction_Mixture Inhibitors Prepare Inhibitors (this compound/Sphingofungin) Inhibitors->Reaction_Mixture Incubation Incubate at 37°C Reaction_Mixture->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Product_Extraction Extract Radiolabeled Product Stop_Reaction->Product_Extraction Quantification Quantify Product (Scintillation Counting) Product_Extraction->Quantification

Serine Palmitoyltransferase (SPT) Inhibition Assay Workflow

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) for this compound and sphingofungin against various fungal isolates can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve the desired final inoculum concentration.

2. Antifungal Agent Preparation:

  • Stock solutions of this compound and sphingofungin are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24 to 48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control (drug-free well). This can be assessed visually or by using a spectrophotometer to measure the optical density.

Serine Palmitoyltransferase (SPT) Inhibition Assay

The inhibitory activity of this compound and sphingofungin against fungal SPT can be quantified using a radioenzymatic assay.

1. Enzyme Preparation:

  • A crude enzyme extract containing SPT is prepared from fungal spheroplasts or by heterologous expression of the fungal SPT enzyme in a suitable host.

2. Reaction Mixture:

  • The assay is performed in a reaction buffer containing HEPES, a suitable detergent, and the substrates: L-serine (including a radiolabeled tracer such as [³H]L-serine) and palmitoyl-CoA.

  • Varying concentrations of the inhibitors (this compound or sphingofungin) are added to the reaction mixtures.

3. Reaction and Termination:

  • The enzymatic reaction is initiated by the addition of the enzyme preparation and incubated at 37°C for a defined period.

  • The reaction is terminated by the addition of a stop solution, typically containing a strong base.

4. Product Quantification:

  • The radiolabeled sphingolipid product is extracted from the reaction mixture using an organic solvent.

  • The amount of radioactivity in the organic phase is quantified using a scintillation counter. The inhibitory potency (e.g., IC₅₀ value) is calculated by measuring the reduction in product formation in the presence of the inhibitor compared to the control.

Conclusion

This compound and sphingofungin represent a compelling class of antifungal agents that target a crucial and conserved pathway in fungi. While the available data indicates potent in vitro activity, particularly against pathogenic yeasts like Candida and Cryptococcus, a more direct and comprehensive comparative analysis is warranted. Future studies should focus on determining the MIC values of both compounds against a broad and standardized panel of fungal isolates, including clinically relevant molds. Furthermore, a deeper understanding of the downstream cellular consequences of SPT inhibition will be crucial for elucidating their precise mechanisms of antifungal action and for the development of derivatives with improved efficacy and reduced host toxicity. The experimental protocols and visualizations provided in this guide offer a framework for conducting such comparative studies and advancing the development of this promising class of antifungals.

References

Validating Lipoxamycin as a Specific Inhibitor of Serine Palmitoyltransferase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lipoxamycin (B1675562) with other known inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By objectively evaluating its performance based on available experimental data, this document serves as a valuable resource for researchers validating this compound as a specific SPT inhibitor for therapeutic and research applications.

Executive Summary

This compound is a potent inhibitor of serine palmitoyltransferase (SPT), demonstrating an IC50 of 21 nM[1]. Its potency is comparable to that of other sphingofungins[1]. This guide compares this compound with two other well-characterized modulators of the sphingolipid pathway: Myriocin, a highly specific and potent SPT inhibitor, and Fumonisin B1, a mycotoxin that inhibits ceramide synthase, downstream of SPT. While this compound shows promise as a potent SPT inhibitor, further studies are required to fully characterize its specificity and off-target effects.

Comparison of SPT Inhibitors

The following table summarizes the key characteristics of this compound, Myriocin, and Fumonisin B1 based on reported experimental data.

FeatureThis compoundMyriocinFumonisin B1
Primary Target Serine Palmitoyltransferase (SPT)Serine Palmitoyltransferase (SPT)Ceramide Synthase
Potency IC50: 21 nM[1]Highly potent, inhibits SPT at picomolar concentrations.IC50: ~0.7 µM for sphingomyelin (B164518) labeling inhibition in neurons[2]
Mechanism of Action Inhibition of SPT activity[3].Potent and highly selective inhibitor of SPT. It is a suicide inhibitor of SPT.Inhibits ceramide synthase, leading to an accumulation of sphinganine (B43673) and sphingosine (B13886), which can indirectly affect SPT activity.
Known Specificity & Off-Target Effects Antifungal activity against various human pathogenic fungi. Highly toxic in mice when applied subcutaneously or topically. Further off-target effects are not well-documented.Highly specific for SPT. May alter brain neurotransmitter levels independently of SPT inhibition in the brain. Can increase the activity of acidic and neutral sphingomyelinase.Primarily targets ceramide synthase. Its toxicity is linked to the disruption of sphingolipid metabolism.

Experimental Protocols

In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol is adapted from established methods to determine the inhibitory activity of compounds on SPT in a cell-free system.

Materials:

  • HeLa cell total membrane preparation (or other source of SPT)

  • SPT assay buffer: 50 mM HEPES pH 8.0, 25 mM DTT, 2 mM EDTA, 20 µM Pyridoxal 5'-phosphate (PLP)

  • Substrate solution: 2 mM L-serine, 100 µM palmitoyl-CoA, and [³H]-L-serine (as a tracer)

  • Inhibitor stock solutions (this compound, Myriocin)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reactions by adding 50 µg of HeLa cell total membrane protein to the SPT assay buffer.

  • Add varying concentrations of the inhibitor (this compound or Myriocin) or vehicle control to the reaction tubes.

  • Pre-incubate the reactions on ice for 30 minutes.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Incubate the reactions at 37°C for 60 minutes.

  • Stop the reaction by adding an appropriate quenching solution (e.g., alkaline methanol).

  • Extract the radiolabeled sphingolipid product.

  • Quantify the amount of product using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay

This protocol is a general method to assess the cytotoxicity of SPT inhibitors on cultured cells.

Materials:

  • Mammalian cell line (e.g., CHO, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Inhibitor stock solutions (this compound, Myriocin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the SPT inhibitor or vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration that inhibits cell growth by 50% (GI50).

Visualizing the Pathway and Experimental Workflow

Sphingolipid Biosynthesis Pathway and Inhibitor Targets

The following diagram illustrates the initial steps of the de novo sphingolipid biosynthesis pathway, highlighting the enzymatic step catalyzed by serine palmitoyltransferase (SPT) and the points of inhibition for this compound, Myriocin, and the downstream inhibition by Fumonisin B1.

Sphingolipid_Biosynthesis cluster_pathway De Novo Sphingolipid Biosynthesis cluster_inhibitors Inhibitors Palmitoyl_CoA Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Palmitoyl_CoA->KDS Serine L-Serine Serine->KDS Dihydrosphingosine Dihydrosphingosine KDS->Dihydrosphingosine 3-KDS reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide desaturase SPT Serine Palmitoyltransferase (SPT) CerS Ceramide Synthase (CerS) This compound This compound This compound->SPT Myriocin Myriocin Myriocin->SPT FumonisinB1 Fumonisin B1 FumonisinB1->CerS

Caption: Inhibition points of this compound, Myriocin, and Fumonisin B1 in the sphingolipid pathway.

Experimental Workflow for Validating an SPT Inhibitor

The following diagram outlines a typical experimental workflow for the validation of a novel serine palmitoyltransferase (SPT) inhibitor like this compound.

SPT_Inhibitor_Validation cluster_workflow Experimental Workflow A In Vitro SPT Activity Assay B Determine IC50 Value A->B C Cell-Based Assay (e.g., CHO, HeLa cells) B->C D Measure Cellular Sphingolipid Levels (Mass Spectrometry) C->D E Assess Cell Viability and Proliferation (e.g., MTT Assay) C->E F Specificity & Off-Target Effect Profiling D->F E->F G In Vivo Studies (e.g., Mouse models) F->G H Evaluate Efficacy and Toxicity G->H

Caption: A stepwise workflow for the comprehensive validation of a novel SPT inhibitor.

References

Comparative Analysis of Lipoxamycin's Antifungal Activity and Potential for Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lipoxamycin, an investigational antifungal agent, with established antifungal drugs. Due to the limited availability of direct cross-resistance studies for this compound, this document focuses on comparing its in vitro activity and mechanism of action against key fungal pathogens, offering insights into its potential for cross-resistance with current antifungal classes.

Introduction to this compound

This compound is an antifungal antibiotic that exhibits a distinct mechanism of action by potently inhibiting serine palmitoyltransferase (SPT), a crucial enzyme in the sphingolipid biosynthesis pathway of fungi.[1][2] This pathway is essential for fungal cell membrane integrity, signaling, and virulence. The unique target of this compound suggests a potential lack of cross-resistance with existing antifungal agents that target ergosterol (B1671047) biosynthesis (azoles and polyenes) or cell wall synthesis (echinocandins).

Comparative Antifungal Activity

Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's potency. The following table summarizes the available MIC data for this compound against various Candida species and compares it with the typical MIC ranges for widely used antifungal agents: fluconazole (B54011) (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin).

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans0.25 - 20.25 - 20.25 - 10.06 - 0.5
Candida glabrata1 - 88 - >64 (often resistant)0.5 - 20.06 - 0.5
Candida krusei1 - 4Intrinsically Resistant0.5 - 20.125 - 1
Candida parapsilosis0.5 - 41 - 40.125 - 10.5 - 4
Cryptococcus neoformans0.25 - 12 - 160.125 - 1Not active

Note: The MIC values for Fluconazole, Amphotericin B, and Caspofungin are typical ranges and can vary. This compound data is based on available preclinical studies.[1]

Insights into Cross-Resistance Potential

While direct clinical studies on this compound's cross-resistance are not yet available, its unique mechanism of action provides a strong basis for inferring a low potential for cross-resistance with existing antifungal classes.

  • Different Target Pathway: this compound targets serine palmitoyltransferase and sphingolipid biosynthesis, whereas azoles inhibit lanosterol (B1674476) 14-α-demethylase in the ergosterol biosynthesis pathway, polyenes bind to ergosterol in the cell membrane, and echinocandins inhibit β-(1,3)-D-glucan synthase in the cell wall.[1][3] The distinctness of these targets makes it unlikely that a resistance mechanism to one class would confer resistance to this compound.

  • Activity against Resistant Strains: Studies on other serine palmitoyltransferase inhibitors, such as myriocin (B1677593) and aureobasidin A, have demonstrated potent activity against fluconazole-resistant strains of Candida.[4] Furthermore, these compounds have shown synergistic effects when combined with fluconazole against resistant isolates.[4] This suggests that the SPT-inhibiting class of antifungals, including this compound, could be effective against pathogens that have developed resistance to azoles.

Experimental Protocols

The following are standardized methodologies for key experiments to determine antifungal susceptibility and to investigate cross-resistance.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A3 / EUCAST)

This is the gold-standard method for determining the MIC of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents, including this compound and comparator drugs, are serially diluted in a 96-well microtiter plate using a standardized medium like RPMI-1640.

  • Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition compared to the drug-free control well). This can be assessed visually or by using a spectrophotometer.

Checkerboard Assay for Synergy and Cross-Resistance Testing

This method is used to assess the interaction between two antimicrobial agents and can be adapted to evaluate cross-resistance.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of two antifungal agents. Drug A (e.g., this compound) is diluted along the x-axis (columns), and Drug B (e.g., Fluconazole) is diluted along the y-axis (rows).

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and incubated as described in the broth microdilution protocol.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, indifferent, or antagonistic. For cross-resistance, a panel of resistant and susceptible strains to one drug is tested against the other to see if a correlation in MICs exists.

Visualizing Experimental Workflows and Fungal Resistance Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Antifungal_Mechanism_of_Action cluster_this compound This compound Pathway cluster_azoles Azoles Pathway cluster_polyenes Polyenes Pathway cluster_echinocandins Echinocandins Pathway This compound This compound SPT SPT This compound->SPT Inhibits Sphingolipids Sphingolipids SPT->Sphingolipids Synthesizes Fungal_Membrane_Integrity Membrane Integrity Sphingolipids->Fungal_Membrane_Integrity Azoles Azoles Lanosterol_Demethylase Lanosterol_Demethylase Azoles->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Synthesizes Fungal_Membrane_Function Membrane Function Ergosterol->Fungal_Membrane_Function Polyenes Polyenes Ergosterol_Membrane Ergosterol_Membrane Polyenes->Ergosterol_Membrane Binds to Pore_Formation Pore_Formation Ergosterol_Membrane->Pore_Formation Causes Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Echinocandins Echinocandins Glucan_Synthase Glucan_Synthase Echinocandins->Glucan_Synthase Inhibits Beta_Glucan Beta_Glucan Glucan_Synthase->Beta_Glucan Synthesizes Fungal_Cell_Wall Cell Wall Beta_Glucan->Fungal_Cell_Wall

Caption: Mechanisms of action for different antifungal classes.

Cross_Resistance_Workflow start Start: Select Fungal Isolates mic_testing Perform Broth Microdilution MIC Testing (this compound vs. Standard Antifungals) start->mic_testing data_analysis Analyze and Compare MIC values mic_testing->data_analysis checkerboard Perform Checkerboard Synergy/Antagonism Assays data_analysis->checkerboard molecular_analysis Molecular Analysis of Resistant Strains (e.g., Gene Sequencing) data_analysis->molecular_analysis conclusion Draw Conclusions on Cross-Resistance Potential checkerboard->conclusion molecular_analysis->conclusion

Caption: Workflow for assessing antifungal cross-resistance potential.

Conclusion

This compound's novel mechanism of targeting serine palmitoyltransferase distinguishes it from all currently approved classes of antifungal agents. This fundamental difference, supported by preliminary data on related compounds against resistant strains, strongly suggests a low probability of cross-resistance with azoles, polyenes, and echinocandins. As such, this compound holds promise as a potential therapeutic option for infections caused by multidrug-resistant fungi. Further direct comparative studies are warranted to confirm this potential and to fully elucidate its resistance profile.

References

A Head-to-Head Comparison of Lipoxamycin and Other Natural Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. This guide provides a detailed, head-to-head comparison of Lipoxamycin, a promising natural antifungal antibiotic, with established natural and semi-synthetic antifungal compounds: Amphotericin B, Caspofungin, and Fluconazole. This analysis is supported by available experimental data on their mechanisms of action, in vitro efficacy, and standardized testing protocols.

Mechanisms of Action: A Tale of Different Targets

The antifungal agents discussed herein exhibit distinct mechanisms of action, targeting various essential components of the fungal cell.

This compound: This antifungal antibiotic is a potent inhibitor of serine palmitoyltransferase (SPT).[1][2][3] SPT is a crucial enzyme in the biosynthesis of sphingolipids, which are essential components of fungal cell membranes and are involved in various cellular processes.[4][5] By inhibiting SPT, this compound disrupts the integrity and function of the fungal cell membrane, leading to cell death.

Amphotericin B: A member of the polyene class, Amphotericin B acts by binding to ergosterol (B1671047), a primary sterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of intracellular ions and ultimately, cell death.[6][7][8][9] While effective, its affinity for cholesterol in mammalian cell membranes contributes to its toxicity.[6][9]

Caspofungin: As an echinocandin, Caspofungin targets the fungal cell wall by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[10][11][12][13] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. The absence of this enzyme in mammalian cells makes it a highly selective target.[10][11]

Fluconazole: Belonging to the azole class, Fluconazole interferes with the synthesis of ergosterol by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[4][5][14][15][16] This enzyme is vital for the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane function and inhibiting fungal growth.[14][15][16]

cluster_this compound This compound cluster_amphotericin_b Amphotericin B cluster_caspofungin Caspofungin cluster_fluconazole Fluconazole This compound This compound Serine Palmitoyltransferase (SPT) Serine Palmitoyltransferase (SPT) This compound->Serine Palmitoyltransferase (SPT) inhibits Sphingolipid Biosynthesis Sphingolipid Biosynthesis Serine Palmitoyltransferase (SPT)->Sphingolipid Biosynthesis disrupts Disrupted Membrane Integrity Disrupted Membrane Integrity Sphingolipid Biosynthesis->Disrupted Membrane Integrity Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol binds to Pore Formation Pore Formation Ergosterol->Pore Formation induces Cell Lysis Cell Lysis Pore Formation->Cell Lysis Caspofungin Caspofungin β-(1,3)-D-Glucan Synthase β-(1,3)-D-Glucan Synthase Caspofungin->β-(1,3)-D-Glucan Synthase inhibits Cell Wall Synthesis Cell Wall Synthesis β-(1,3)-D-Glucan Synthase->Cell Wall Synthesis disrupts Cell Wall Instability Cell Wall Instability Cell Wall Synthesis->Cell Wall Instability Fluconazole Fluconazole Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol 14-α-demethylase inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14-α-demethylase->Ergosterol Biosynthesis disrupts Depleted Ergosterol Depleted Ergosterol Ergosterol Biosynthesis->Depleted Ergosterol

Caption: Mechanisms of Action of Antifungal Compounds.

In Vitro Efficacy: A Comparative Analysis of MIC Values

Minimum Inhibitory Concentration (MIC) is a critical measure of an antifungal agent's in vitro potency. The following tables summarize the available MIC data for this compound and the comparator compounds against key fungal pathogens, Candida spp. and Cryptococcus neoformans.

Disclaimer: The MIC values presented below are compiled from different studies and are not from a single head-to-head comparative study. Variations in experimental methodologies between studies can influence MIC results. Therefore, direct comparison of absolute values should be made with caution.

Table 1: In Vitro Activity of this compound against Pathogenic Fungi

Fungal SpeciesMIC Range (µg/mL)
Candida spp.0.25 - 16[1][2]
Cryptococcus neoformans0.25 - 0.5[17]

Table 2: In Vitro Activity of Comparator Antifungal Compounds against Candida species

CompoundC. albicans MIC50/MIC90 (µg/mL)C. glabrata MIC50/MIC90 (µg/mL)C. parapsilosis MIC50/MIC90 (µg/mL)C. tropicalis MIC50/MIC90 (µg/mL)C. krusei MIC50/MIC90 (µg/mL)
Amphotericin B 0.5 / 10.5 / 10.5 / 10.5 / 11 / 2
Caspofungin 0.03 / 0.06[18]0.03 / 0.06[18]0.25 / 0.5[18]0.03 / 0.06[18]0.25 / 0.5[18]
Fluconazole 0.25 / 0.58 / 321 / 41 / 216 / 64

Note: Data for Amphotericin B and Fluconazole are representative values from multiple sources.

Table 3: In Vitro Activity of Comparator Antifungal Compounds against Cryptococcus neoformans

CompoundMIC50 (µg/mL)MIC90 (µg/mL)
Amphotericin B 0.25 - 0.50.5 - 1
Caspofungin >64>64
Fluconazole 4[3][19]16[3][19]

Note: Data for Amphotericin B and Fluconazole are representative values from multiple sources.

Experimental Protocols: Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

Broth Microdilution Method (CLSI M27-A3/M38-A2 and EUCAST E.Def 7.3.2)

This method is commonly used to determine the MIC of antifungal agents.

  • Preparation of Antifungal Agent: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

  • Inoculation: The microtiter plates are inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. The endpoint can be read visually or spectrophotometrically.

cluster_workflow Antifungal Susceptibility Testing Workflow A Prepare serial dilutions of antifungal agent in microtiter plate C Inoculate microtiter plate with fungal suspension A->C B Prepare standardized fungal inoculum B->C D Incubate at controlled temperature and duration C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Visual or Spectrophotometric Reading E->F

Caption: General workflow for MIC determination.

Safety and Toxicity

A critical aspect of any therapeutic agent is its safety profile.

  • This compound: Studies have indicated that this compound is highly toxic in mice when administered subcutaneously or topically.[1][2] This toxicity may be mechanism-based, as serine palmitoyltransferase is also an essential enzyme in mammalian cells.[1]

  • Amphotericin B: Is known for its significant toxicity, particularly nephrotoxicity, which is a result of its interaction with cholesterol in human cell membranes.[6][9] Infusion-related reactions are also common.[6]

  • Caspofungin: Generally well-tolerated with a low incidence of adverse effects.[10] The most common side effects include fever, headache, and gastrointestinal symptoms.[10]

  • Fluconazole: Also generally well-tolerated.[15] The most common side effects are gastrointestinal disturbances.[16] It has fewer effects on mammalian steroidogenesis compared to other azoles.[15]

Conclusion

This compound presents a novel mechanism of action by targeting serine palmitoyltransferase, an essential enzyme in fungal sphingolipid biosynthesis. This offers a potential new avenue for antifungal therapy, particularly in the context of resistance to existing drug classes. However, its significant in vivo toxicity is a major hurdle for its clinical development.

In comparison, Amphotericin B remains a potent, broad-spectrum antifungal, but its use is limited by its toxicity profile. Caspofungin offers a highly selective and safe option by targeting the fungal cell wall, though its spectrum of activity is more focused. Fluconazole is a widely used and well-tolerated oral antifungal, but resistance is an increasing concern.

Further research is warranted to explore the potential of this compound and its derivatives, with a focus on mitigating its toxicity while retaining its potent antifungal activity. The development of novel antifungals with unique mechanisms of action, like this compound, is crucial in the ongoing battle against invasive fungal infections.

References

Unveiling the Fungal Achilles' Heel: A Comparative Guide to Lipoxamycin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Lipoxamycin's performance against other antifungal agents, supported by experimental data. This compound (B1675562), a potent inhibitor of serine palmitoyltransferase (SPT), offers a targeted approach to disrupting fungal sphingolipid biosynthesis, a pathway essential for fungal viability and virulence.

This compound distinguishes itself from other major antifungal classes—polyenes, azoles, and echinocandins—by specifically targeting the initial and rate-limiting step of sphingolipid synthesis. This unique mechanism of action presents a promising avenue for the development of novel antifungal therapies, particularly in the face of growing resistance to existing drugs.

Performance Comparison: this compound vs. Key Antifungal Agents

The in vitro activity of this compound has been evaluated against a range of pathogenic fungi. While comprehensive head-to-head comparative studies are limited, the available data indicates a potent and selective antifungal profile.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

Fungal SpeciesThis compound MIC (µg/mL)
Candida species0.25 - 16[1]
Cryptococcus neoformans0.25 - 0.5[2]
Saccharomyces cerevisiae16[2]
Filamentous FungiSensitive in disk diffusion assays[1]

Table 2: Comparative MIC Ranges of Major Antifungal Drugs Against Key Pathogenic Fungi

Antifungal AgentMechanism of ActionCandida albicans (µg/mL)Cryptococcus neoformans (µg/mL)Aspergillus fumigatus (µg/mL)
This compound Serine Palmitoyltransferase Inhibitor 0.25 - 16 [1]0.25 - 0.5 [2]Sensitive (Disk Diffusion) [1]
Fluconazole (Azole)Lanosterol 14-α-demethylase inhibitor0.25 - 640.125 - 16>64
Amphotericin B (Polyene)Binds to ergosterol, forming pores0.125 - 20.125 - 10.25 - 2
Caspofungin (Echinocandin)β-(1,3)-D-glucan synthase inhibitor0.015 - 8>160.015 - 0.5

Note: MIC values are compiled from various sources and can vary depending on the specific isolate and testing methodology.

Validating the Mechanism of Action: The Sphingolipid Synthesis Pathway

This compound's primary target is serine palmitoyltransferase (SPT), the enzyme that catalyzes the condensation of L-serine and palmitoyl-CoA, the first committed step in sphingolipid biosynthesis. The inhibition of SPT by this compound has been quantified with a half-maximal inhibitory concentration (IC50) of 21 nM[1][3]. This potent inhibition disrupts the production of all downstream sphingolipids, which are critical components of fungal cell membranes and are involved in various signaling pathways essential for growth and virulence.

Sphingolipid_Biosynthesis_Inhibition cluster_pathway Sphingolipid Biosynthesis Pathway cluster_inhibition L-serine L-serine 3-Ketosphinganine 3-Ketosphinganine L-serine->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide Complex Sphingolipids Complex Sphingolipids Phytoceramide->Complex Sphingolipids This compound This compound This compound->3-Ketosphinganine Inhibition

Figure 1: Inhibition of the fungal sphingolipid biosynthesis pathway by this compound.

Experimental validation of this compound's mechanism of action involves demonstrating its inhibitory effect on SPT and observing the resulting changes in the fungal sphingolipid profile.

Experimental Protocols

Serine Palmitoyltransferase (SPT) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on SPT activity. A common method involves using radiolabeled L-serine and measuring its incorporation into 3-ketodihydrosphingosine, the product of the SPT-catalyzed reaction.

Methodology:

  • Preparation of Fungal Lysate:

    • Culture the fungal species of interest (e.g., Saccharomyces cerevisiae, Candida albicans) to mid-log phase.

    • Harvest and wash the cells.

    • Prepare a cell lysate by mechanical disruption (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors.

    • Isolate the microsomal fraction, which is enriched in SPT, by differential centrifugation.

  • SPT Assay:

    • The reaction mixture contains:

      • Microsomal protein (e.g., 50-100 µg)

      • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT)

      • Palmitoyl-CoA (e.g., 50 µM)

      • [³H]L-serine (e.g., 10 µCi)

      • Pyridoxal 5'-phosphate (PLP), a cofactor for SPT (e.g., 20 µM)

      • Varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Lipid Extraction and Quantification:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Extract the lipids.

    • Separate the lipids by thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled 3-ketodihydrosphingosine formed using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of SPT inhibition at each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

SPT_Assay_Workflow cluster_prep Preparation cluster_assay SPT Inhibition Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Cell_Harvest Cell Harvest & Lysis Fungal_Culture->Cell_Harvest Microsome_Isolation Microsome Isolation Cell_Harvest->Microsome_Isolation Reaction_Setup Reaction Setup: - Microsomes - [3H]L-serine - Palmitoyl-CoA - this compound (various conc.) Microsome_Isolation->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC_Separation TLC Separation Lipid_Extraction->TLC_Separation Scintillation_Counting Scintillation Counting TLC_Separation->Scintillation_Counting Data_Analysis Data Analysis (IC50 determination) Scintillation_Counting->Data_Analysis Sphingolipid_Profiling_Workflow Fungal_Culture Fungal Culture Treatment Treatment with this compound Fungal_Culture->Treatment Lipid_Extraction Total Lipid Extraction Treatment->Lipid_Extraction HPLC_MS HPLC-MS Analysis Lipid_Extraction->HPLC_MS Data_Comparison Data Comparison: Treated vs. Untreated HPLC_MS->Data_Comparison

References

Assessing the Synergistic Potential of Lipoxamycin: A Comparative Guide for Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies, including combination therapies that leverage synergistic interactions between antifungal agents. Lipoxamycin (B1675562), a potent inhibitor of serine palmitoyltransferase (SPT), presents a unique mechanism of action that makes it a compelling candidate for synergistic combinations.[1] This guide provides a comparative analysis of this compound with other major antifungal classes and outlines the experimental framework for assessing potential synergistic effects.

Understanding the Mechanisms: A Foundation for Synergy

Synergy often arises when drugs target different essential pathways in a pathogen, leading to a combined effect greater than the sum of their individual effects. This compound's distinct target in the sphingolipid biosynthesis pathway offers a strong rationale for exploring its combination with antifungals that disrupt other cellular processes.

This compound is an antifungal antibiotic that potently inhibits serine palmitoyltransferase, a key enzyme in the biosynthesis of sphingolipids.[1][2] Sphingolipids are essential components of fungal cell membranes and are involved in various cellular processes, including signaling and stress responses.[3][4] By blocking SPT, this compound disrupts the integrity and function of the fungal cell membrane.

A comparison of the mechanisms of action of major antifungal classes is presented in Table 1.

Table 1: Comparison of Antifungal Mechanisms of Action

Antifungal ClassDrug ExamplesPrimary TargetMechanism of Action
SPT Inhibitors This compoundSerine Palmitoyltransferase (SPT)Inhibits the first step of sphingolipid biosynthesis, disrupting cell membrane integrity and signaling.
Azoles Fluconazole, Itraconazole, VoriconazoleLanosterol 14-α-demethylase (Erg11)Inhibits ergosterol (B1671047) biosynthesis, leading to the accumulation of toxic sterol intermediates and disruption of cell membrane integrity.
Echinocandins Caspofungin, Micafungin, Anidulafunginβ-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall stress and osmotic instability.
Polyenes Amphotericin B, NystatinErgosterolBinds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.

Visualizing the Pathways: Opportunities for Synergistic Intervention

The distinct targets of this compound and other antifungal classes can be visualized through their respective pathways.

Sphingolipid_Biosynthesis_Pathway Fungal Sphingolipid Biosynthesis Pathway and this compound's Target cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Acylation Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide Hydroxylation Complex_Sphingolipids Complex Sphingolipids (e.g., Glucosylceramide, Inositol phosphorylceramide) Phytoceramide->Complex_Sphingolipids Further processing SPT->3-Ketosphinganine Condensation This compound This compound This compound->SPT Inhibition Antifungal_Mechanisms Mechanisms of Action of Major Antifungal Classes cluster_CellWall Fungal Cell Wall cluster_CellMembrane Fungal Cell Membrane Glucan β-(1,3)-D-glucan Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan_Synthase->Glucan Synthesis Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibition Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Lanosterol Lanosterol Erg11 Lanosterol 14-α-demethylase Lanosterol->Erg11 Conversion Erg11->Ergosterol Conversion Azoles Azoles Azoles->Erg11 Inhibition Polyenes Polyenes Polyenes->Ergosterol Binding Cell_Lysis Cell_Lysis Pore->Cell_Lysis Ion Leakage Checkerboard_Workflow Checkerboard Assay Workflow Prepare_Stocks Prepare Antifungal Stock Solutions Dilute_Drugs Create Serial Dilutions in 96-well Plate Prepare_Stocks->Dilute_Drugs Inoculate Inoculate Plate Dilute_Drugs->Inoculate Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MICs Determine MICs Incubate->Read_MICs Calculate_FICI Calculate FICI Read_MICs->Calculate_FICI Interpret Interpret Results (Synergy, Indifference, Antagonism) Calculate_FICI->Interpret

References

Independent Validation of Lipoxamycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published findings on Lipoxamycin, a potent antifungal agent. Due to a lack of publicly available independent validation studies on this compound, this guide presents the original research findings and compares them with data from other well-characterized inhibitors of the same target, the enzyme serine palmitoyltransferase (SPT).

This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows to provide a comprehensive resource for evaluating and potentially reproducing the initial findings on this compound.

Comparative Analysis of SPT Inhibitors

This compound's primary mechanism of action is the inhibition of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. To offer a thorough evaluation in the absence of direct validation studies, this section compares this compound's reported efficacy with that of other known SPT inhibitors, Myriocin (B1677593) and Sphingofungin B.

CompoundIC50 (SPT Inhibition)Organism/Cell LineKey FindingsReference
This compound 21 nMNot Specified in AbstractPotent antifungal activity against various human pathogenic fungi, especially Candida species and Cryptococcus neoformans. Reported to be highly toxic in mice.[1]Mandala et al., 1994
Myriocin Not specified in abstractsMouse models, various cell linesA well-characterized SPT inhibitor used extensively in preclinical research. It has been shown to alter brain neurotransmitter levels and induce growth inhibition in melanoma cells through G2/M phase arrest.[2][3]Miyake et al., 1995; Nakamura et al., 2000
Sphingofungin B Not specified in abstractsAspergillus fumigatus, CHO cellsA member of the sphingofungin family of antifungal agents, it is a known SPT inhibitor. Studies have elucidated its biosynthetic pathway and confirmed its specificity for SPT in intact cells.[4][5]VanMiddlesworth et al., 1992; Hanada et al., 2000

Experimental Protocols

Reproducibility of research findings is contingent on detailed and accurate experimental protocols. Below are methodologies for key assays relevant to the study of this compound and other SPT inhibitors, based on published research.

Serine Palmitoyltransferase (SPT) Inhibition Assay (Radioactive Method)

This protocol is a standard method for measuring SPT activity by quantifying the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), pyridoxal (B1214274) 5'-phosphate, and the inhibitor being tested (dissolved in a suitable solvent like DMSO).

  • Enzyme and Substrate Addition: Add the source of SPT enzyme (e.g., cell lysate or microsomes) to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding a mixture of unlabeled L-serine, radiolabeled L-[¹⁴C]serine, and palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., NH₄OH) and extract the lipids using a chloroform/methanol solvent mixture.

  • Quantification: Separate the lipid phase, evaporate the solvent, and quantify the radiolabeled 3-ketodihydrosphingosine using liquid scintillation counting.

Serine Palmitoyltransferase (SPT) Inhibition Assay (Non-Radioactive, HPLC-based Method)

An improved, more sensitive method that avoids the use of radioactivity.

  • Reaction Setup: The initial reaction setup is similar to the radioactive method, but without the radiolabeled L-serine.

  • Reduction Step: After incubation, the product, 3-ketodihydrosphingosine, is reduced to dihydrosphingosine using sodium borohydride (B1222165) (NaBH₄).

  • Derivatization: The resulting dihydrosphingosine is derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), to enable detection.

  • HPLC Analysis: The derivatized product is then quantified using reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector. This method offers a significantly lower detection limit compared to the radioactive assay.

Visualizing the Science: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate the relevant biological pathway and a typical experimental workflow.

Sphingolipid_Biosynthesis_Pathway cluster_inhibition Inhibition cluster_pathway De Novo Sphingolipid Biosynthesis This compound This compound SPT Serine Palmitoyltransferase (SPT) This compound->SPT Inhibits Myriocin Myriocin Myriocin->SPT Inhibits Sphingofungins Sphingofungins Sphingofungins->SPT Inhibits Serine L-Serine Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS KDS_reductase 3-KDS Reductase KDS->KDS_reductase Dihydrosphingosine Dihydrosphingosine KDS_reductase->Dihydrosphingosine Ceramide_Synthase Ceramide Synthase Dihydrosphingosine->Ceramide_Synthase Ceramides Ceramides Ceramide_Synthase->Ceramides Complex_Sphingolipids Complex Sphingolipids Ceramides->Complex_Sphingolipids

Caption: The de novo sphingolipid biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay SPT Inhibition Assay cluster_analysis Analysis Inhibitor_Prep Prepare Inhibitor Stock (e.g., this compound in DMSO) Reaction_Setup Set up Reaction Mixtures (Buffer, Inhibitor, Enzyme) Inhibitor_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Source (Cell Lysate/Microsomes) Enzyme_Prep->Reaction_Setup Reaction_Start Initiate Reaction (Add Substrates) Reaction_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Extraction Lipid Extraction Reaction_Stop->Extraction Quantification Quantification (Scintillation or HPLC) Extraction->Quantification Data_Analysis Data Analysis (Calculate IC50) Quantification->Data_Analysis

Caption: A generalized workflow for determining the inhibitory activity of a compound on SPT.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Lipoxamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following provides immediate and essential procedural guidance for the safe handling, storage, and disposal of Lipoxamycin. This document aims to be the preferred source for laboratory safety and chemical handling, ensuring user confidence and trust.

This compound is a potent antifungal antibiotic and a specific inhibitor of serine palmitoyltransferase (SPT), the key enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] It is known to be highly toxic in mice when administered subcutaneously or topically.[1][3] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Safety Precautions

Given the potent and hazardous nature of this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE and safety measures.

PPE/Safety MeasureSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes or aerosolized particles of this compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, as this compound is potentially fatal if it comes into contact with skin.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Prevents inhalation, as this compound is potentially fatal if inhaled.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.

Operational Plan: Handling and Reconstitution

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.

Reconstitution of Lyophilized Powder: A general protocol for reconstituting lyophilized compounds such as this compound is as follows:

  • Equilibration: Allow the vial of lyophilized this compound and the desired solvent to equilibrate to room temperature before opening.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.[4]

  • Solvent Addition: Using aseptic technique, slowly add the calculated volume of the recommended solvent (e.g., DMSO, ethanol) to the vial to achieve the desired stock concentration.

  • Dissolution: Gently swirl or agitate the vial to dissolve the powder completely. Avoid vigorous shaking to prevent denaturation.[4] If necessary, sonication can be used to aid dissolution.

  • Storage of Stock Solution: Store the reconstituted stock solution as recommended by the supplier, typically at -20°C or -80°C in tightly sealed vials.[3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.

  • Solid Waste: Used personal protective equipment (gloves, lab coats), contaminated labware (e.g., pipette tips, vials), and any absorbent materials used for spills should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not dispose of this compound solutions down the drain.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.

Experimental Protocol: Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on serine palmitoyltransferase activity in a cell-free system.

Materials:

  • HeLa cell lysate or microsomal fraction (as a source of SPT)

  • This compound stock solution

  • L-[³H]-serine (radiolabeled substrate)

  • Palmitoyl-CoA (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, PLP, and the cell lysate/microsomal fraction.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrates, L-[³H]-serine and palmitoyl-CoA, to the reaction tubes.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., chloroform:methanol mixture).

  • Lipid Extraction: Extract the radiolabeled sphingolipid product from the reaction mixture.

  • Quantification: Add scintillation fluid to the extracted lipid phase and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the level of SPT inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control. Calculate the IC₅₀ value for this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the de novo sphingolipid biosynthesis pathway, which is inhibited by this compound, and a typical experimental workflow for assessing its inhibitory activity.

Sphingolipid_Biosynthesis_Pathway De Novo Sphingolipid Biosynthesis Pathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES Dihydroceramide desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids This compound This compound This compound->SPT

Caption: Inhibition of Serine Palmitoyltransferase by this compound.

Experimental_Workflow Workflow for SPT Inhibition Assay A Prepare Reaction Mixture (Buffer, PLP, Enzyme Source) B Add this compound (or Vehicle Control) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrates (L-[³H]-serine, Palmitoyl-CoA) C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Extract Lipids F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis (IC₅₀) H->I

Caption: Experimental workflow for assessing SPT inhibition.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.